4-Amino-2,6-dinitrobenzenemethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-amino-2,6-dinitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c8-4-1-6(9(12)13)5(3-11)7(2-4)10(14)15/h1-2,11H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEYAKYAIQIMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CO)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945338 | |
| Record name | (4-Amino-2,6-dinitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226711-12-2 | |
| Record name | 4-Amino-2,6-dinitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226711-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,6-dinitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226711122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Amino-2,6-dinitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2,6-DINITROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G72YBJ77ID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-2,6-dinitrobenzenemethanol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-2,6-dinitrobenzenemethanol (CAS No. 226711-12-2), a molecule of interest for researchers in medicinal chemistry and materials science.[1] While direct literature on the synthesis of this specific compound is sparse, this guide outlines a plausible and scientifically sound synthetic route based on well-established chemical principles and analogous transformations of related compounds. Furthermore, a detailed characterization workflow is presented, including predicted spectroscopic data, to aid in the identification and purification of the target molecule. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the preparation and analysis of this nitroaromatic compound.
Introduction: The Scientific Rationale
This compound belongs to the class of nitroaromatic compounds, which are pivotal structural motifs in a wide array of pharmacologically active agents and energetic materials. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (dinitro) groups on the benzene ring imparts a unique electronic character to the molecule, making it a valuable building block for further chemical modifications. The primary amino group offers a reactive handle for amide bond formation, alkylation, or diazotization, while the benzylic alcohol can be a precursor for esters, ethers, or halides. Understanding the synthesis and properties of this compound is crucial for its potential application in the development of novel therapeutic agents and advanced materials.
Proposed Synthesis of this compound
A logical and efficient synthetic strategy for this compound involves the selective reduction of the carboxylic acid functionality of a suitable precursor, 4-Amino-2,6-dinitrobenzoic acid. This starting material is a known compound, providing a solid foundation for the proposed synthesis.
Retrosynthetic Analysis
The retrosynthetic analysis points towards the reduction of a carboxylic acid to a primary alcohol. This is a common transformation in organic synthesis, with several reliable methods available.
Caption: Retrosynthetic approach for this compound.
Causality behind Experimental Choices
The choice of the reducing agent is critical to the success of this synthesis. The reducing agent must be potent enough to reduce the carboxylic acid to an alcohol while being selective enough not to reduce the nitro groups or the aromatic ring.
-
Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) are excellent choices for the selective reduction of carboxylic acids in the presence of nitro groups. These reagents are known for their chemoselectivity and are less likely to affect the nitro functionalities under controlled conditions.
-
Lithium Aluminium Hydride (LiAlH₄): While a powerful reducing agent capable of reducing carboxylic acids, LiAlH₄ is generally too reactive and would likely reduce the nitro groups as well. Therefore, it is not the preferred reagent for this transformation.
-
Sodium Borohydride (NaBH₄): This reagent is typically not strong enough to reduce carboxylic acids but can reduce aldehydes and ketones. It could be used if the carboxylic acid is first converted to a more reactive derivative like an acid chloride or an ester. For instance, reacting 4-[amino-(polycarbon-lower-alkyl)-amino]-2 halobenzaldehyde with sodium borohydride is a known method for producing the corresponding benzyl alcohol.[2]
Based on this analysis, a direct reduction using a borane complex is the most promising approach due to its efficiency and selectivity.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including in-process checks and a thorough final characterization to confirm the identity and purity of the product.
Step 1: Preparation of the Reaction Setup
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is assembled.
-
4-Amino-2,6-dinitrobenzoic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).
Step 2: Reduction of the Carboxylic Acid
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 3.0 eq) is added dropwise to the stirred solution of the carboxylic acid at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 3: Quenching and Work-up
-
The reaction is carefully quenched by the slow addition of methanol at 0 °C to decompose the excess borane.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₇N₃O₅ | [1] |
| Molecular Weight | 213.15 g/mol | [1] |
| Appearance | Yellowish solid | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | 452℃ (Predicted) | [3] |
| Density | 1.649 g/cm³ (Predicted) | [3] |
Spectroscopic Analysis
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the alcohol proton, and the amine protons.
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the benzene ring.
-
Benzylic Protons (-CH₂OH): A singlet around δ 4.5-5.0 ppm is anticipated for the two methylene protons.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent, is expected for the alcohol proton.
-
Amine Protons (-NH₂): A broad singlet around δ 5.0-6.0 ppm is expected for the two amine protons.
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro groups will be significantly downfield.
-
Benzylic Carbon (-CH₂OH): A signal around δ 60-65 ppm is expected for the benzylic carbon.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ for the alcohol hydroxyl group.
-
C-H Stretching (Aromatic): A weak band above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
N-O Stretching (Nitro group): Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-O Stretching: A band in the region of 1000-1250 cm⁻¹.
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 213.04, corresponding to the molecular formula C₇H₇N₃O₅. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting such biomolecules in vivo.[4][5][6][7]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]
- 3. 4-Amino-2,6-Dinitrotoluene | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246623) [hmdb.ca]
- 5. byjus.com [byjus.com]
- 6. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. Phenol, 2-methyl, 4,6-dinitro- [webbook.nist.gov]
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Considerations of Dinitroaniline Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Entity
In the realm of chemical research and drug development, certain molecular scaffolds present a wealth of opportunities, while others remain relatively unexplored. Our subject of inquiry, 4-Amino-2,6-dinitrobenzenemethanol (CAS No. 226711-12-2), falls into the latter category. Despite its well-defined structure, a comprehensive survey of the scientific literature reveals a notable scarcity of detailed experimental data. This guide, therefore, adopts a principled approach to providing valuable insights for the discerning scientific audience.
While we will present the known identifiers for this compound, the core of this document will focus on the broader class of dinitroanilines. By examining the well-documented properties and synthetic routes of closely related analogues, we can extrapolate and infer the likely characteristics and behaviors of our target compound. This approach, rooted in established chemical principles, is designed to empower researchers with the foundational knowledge required to approach the synthesis and application of this and similar molecules.
Compound Identification and Structural Elucidation
The foundational step in any chemical investigation is the unambiguous identification of the molecule .
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (4-amino-2,6-dinitrophenyl)methanol | Matrix Fine Chemicals[1] |
| Synonym | 4-Amino-2,6-dinitro-benzyl alcohol | Ivy Fine Chemicals[2][3] |
| CAS Number | 226711-12-2 | Ivy Fine Chemicals[2][3] |
| Molecular Formula | C₇H₇N₃O₅ | Matrix Fine Chemicals[1] |
| Molecular Weight | 213.15 g/mol | PubChem[4] |
| Canonical SMILES | C1=C(C=C(C(=C1[O-])CO)[O-])N | |
| InChIKey | DTEYAKYAIQIMOY-UHFFFAOYSA-N | Matrix Fine Chemicals[1] |
The structural isomer, 2-Amino-4,6-dinitrobenzyl alcohol (CAS No. 226711-13-3), is more frequently cited in chemical databases, albeit also with limited experimental data. Its computed properties, available from sources like PubChem, provide a preliminary basis for understanding this class of compounds.[4]
Figure 1: Chemical structures of this compound and its isomer, 2-Amino-4,6-dinitrobenzyl alcohol.
The Dinitroaniline Scaffold: A Legacy of Diverse Applications
The dinitroaniline core is a versatile chemical motif with a history stretching from dyes and explosives to modern herbicides and potential therapeutic agents.[2][5] This class of compounds is characterized by an aniline ring bearing two nitro groups. Their biological and chemical activities are profoundly influenced by the substitution pattern on the aromatic ring.
The primary mechanism of action for many dinitroaniline derivatives, particularly in their application as herbicides, is the inhibition of microtubule polymerization.[2][6] This disruption of the cytoskeleton has also made them attractive candidates for investigation as anti-mitotic agents in oncology and as anti-parasitic drugs.[2]
Predicted Physicochemical Properties: An Inferential Approach
In the absence of experimental data for this compound, we can infer its properties based on its structure and data from related compounds. The presence of two nitro groups, an amino group, and a hydroxymethyl group suggests a molecule with significant polarity.
Table 2: Predicted Physicochemical Properties of Isomeric Amino-Dinitrobenzyl Alcohols
| Property | Predicted Value (2-Amino-4,6-dinitrobenzyl alcohol) | Inferred Properties for this compound |
| Molecular Weight | 213.15 g/mol [4] | 213.15 g/mol |
| XLogP3 | 0.6[4] | Likely to be in a similar range, indicating some lipophilicity. |
| Hydrogen Bond Donors | 3[4] | 3 |
| Hydrogen Bond Acceptors | 6[4] | 6 |
| Solubility | The presence of polar functional groups suggests moderate solubility in polar organic solvents and potentially limited solubility in water.[7] | Similar solubility profile expected. |
| Reactivity | The nitro groups are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. The amino group is a potential site for oxidation and can be diazotized. The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid. | Similar reactivity profile expected. |
The dinitroaniline structure is known to be susceptible to reduction. The nitro groups can be reduced to amino groups, and this transformation is a common synthetic strategy for creating more complex molecules.[6]
Synthetic Pathways: A Roadmap to Novel Dinitroanilines
A plausible retrosynthetic analysis suggests that the target molecule could be derived from a suitable dinitrotoluene precursor.
Figure 2: Proposed retrosynthetic pathway for this compound.
Proposed Experimental Protocol: A Multi-Step Synthesis
This protocol is a conceptual framework and would require optimization and validation in a laboratory setting.
Step 1: Dinitration of 4-Acetamidotoluene
-
Rationale: The acetamido group is an ortho-, para-director and is activating, facilitating the introduction of nitro groups. The acetyl group also protects the amine from oxidation during nitration.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add 4-acetamidotoluene to the nitrating mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature until analysis (e.g., by TLC or LC-MS) indicates completion.
-
Carefully pour the reaction mixture over crushed ice and collect the precipitated 4-acetamido-2,6-dinitrotoluene by filtration.
-
Wash the solid with cold water until the washings are neutral and dry the product.
-
Step 2: Deacetylation to 4-Amino-2,6-dinitrotoluene
-
Rationale: Removal of the protecting acetyl group to yield the primary amine.
-
Procedure:
-
Reflux the 4-acetamido-2,6-dinitrotoluene from the previous step in a mixture of ethanol and concentrated hydrochloric acid.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the 4-amino-2,6-dinitrotoluene.
-
Collect the product by filtration, wash with water, and dry.
-
Step 3: Oxidation of the Methyl Group
-
Rationale: Conversion of the methyl group to a hydroxymethyl group. This is a challenging step due to the presence of other sensitive functional groups.
-
Procedure (Conceptual):
-
A selective oxidizing agent would be required. Options to explore could include carefully controlled reactions with potassium permanganate under neutral conditions or the use of selenium dioxide.
-
The reaction would need to be performed in a suitable solvent and at a controlled temperature to minimize side reactions, such as over-oxidation to the aldehyde or carboxylic acid, or reactions involving the amino group.
-
Purification of the final product, this compound, would likely involve column chromatography.
-
Potential Applications in Drug Discovery and Development
The dinitroaniline scaffold has shown promise in several therapeutic areas. The antimitotic activity of these compounds makes them interesting candidates for anticancer drug development.[2] Furthermore, their ability to target tubulin in parasites opens avenues for the development of novel anti-parasitic agents.[2]
The introduction of a hydroxymethyl group, as in this compound, provides a handle for further chemical modification. This could be leveraged in several ways:
-
Prodrug Strategies: The alcohol could be esterified to improve solubility or to create a prodrug that releases the active compound under specific physiological conditions.
-
Linker Chemistry: In the context of antibody-drug conjugates (ADCs) or targeted drug delivery systems, the hydroxymethyl group could serve as an attachment point for a linker molecule.
-
Modulation of Pharmacokinetic Properties: The introduction of a polar hydroxymethyl group can alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Safety and Handling Considerations
Nitroaromatic compounds should always be handled with care due to their potential for toxicity and, in some cases, explosive properties. While there is no specific safety data for this compound, data for related compounds like 4-amino-2,6-dinitrotoluene suggest that it may be harmful if ingested or inhaled and could be an irritant.[8]
Standard laboratory safety precautions should be strictly followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Conclusion and Future Directions
This compound represents an intriguing yet understudied member of the dinitroaniline family. While a paucity of direct experimental data necessitates an inferential approach to understanding its properties, the rich chemistry of related compounds provides a solid foundation for future research.
The synthetic pathways and potential applications outlined in this guide are intended to serve as a starting point for researchers interested in exploring this and similar molecules. The development of a robust and validated synthesis for this compound would be a significant first step, enabling a thorough investigation of its physicochemical properties, reactivity, and biological activity. Such studies will be crucial in determining its potential as a valuable building block in drug discovery and materials science.
References
-
2-Amino-4,6-dinitrobenzyl alcohol. PubChem. [Link]
-
Computational Methods in Support of Chemical Risk Assessment. LJMU Research Online. [Link]
-
Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. (2025). ResearchGate. [Link]
-
Dinitroaniline. Wikipedia. [Link]
-
(4-AMINO-2,6-DINITROPHENYL)METHANOL. Matrix Fine Chemicals. [Link]
-
4-Amino-2,6-dinitro-benzyl alcohol. Ivy Fine Chemicals. [Link]
-
Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0). PPRTV Library. [Link]
-
New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. ResearchGate. [Link]
-
Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.org. [Link]
-
Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.org. [Link]
-
2,6-Dinitrotoluene. PubChem. [Link]
-
2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. National Center for Biotechnology Information. [Link]
-
In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. PubMed. [Link]
-
Synthesis of Amino Sugars via Oximes: Methyl 4-Amino-4,6-dideoxy-α-d-allopyranoside. Organic Syntheses. [Link]
-
4-Amino-2,6-Dinitrotoluene. PubChem. [Link]
-
Leitfaden KORA-Themenverbund 5. TIB. [Link]
Sources
- 1. (4-AMINO-2,6-DINITROPHENYL)METHANOL | CAS 226711-12-2 [matrix-fine-chemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ivychem.com [ivychem.com]
- 4. 2-Amino-4,6-dinitrobenzyl alcohol | C7H7N3O5 | CID 2762515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 7. CAS 56750-76-6: 4-[(1-Ethylpropyl)amino]-2-methyl-3,5-dini… [cymitquimica.com]
- 8. 4-Amino-2,6-Dinitrotoluene | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Computational Modeling of 4-Amino-2,6-dinitrobenzenemethanol
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the computational modeling of 4-Amino-2,6-dinitrobenzenemethanol. The methodologies detailed herein are grounded in established principles for the analysis of nitroaromatic compounds, offering a robust framework for predicting the physicochemical properties, biological activity, and potential toxicity of this molecule.
Introduction: Unveiling this compound
This compound (CAS RN: 226711-12-2) is a nitroaromatic compound characterized by a benzene ring substituted with a hydroxymethyl group, an amino group, and two nitro groups.[1] While specific experimental data on this molecule is limited in publicly accessible literature, its structural motifs are common in compounds with significant biological and chemical activities. Nitroaromatic compounds, as a class, are of great interest due to their diverse applications and are also scrutinized for their potential toxicity.[2]
Computational modeling provides a powerful, cost-effective, and ethical alternative to extensive laboratory experimentation, particularly in the early stages of research.[3] By employing a suite of computational techniques, it is possible to build a detailed in-silico profile of this compound, guiding further experimental investigation and application development.
Core Computational Methodologies
A multi-faceted approach to computational modeling is recommended to gain a holistic understanding of this compound. This involves a synergistic application of quantum mechanics, molecular mechanics, and data-driven modeling.
Quantum Mechanics: Elucidating Electronic Structure with Density Functional Theory (DFT)
DFT is a fundamental method for investigating the electronic properties of a molecule from first principles.[4] For this compound, DFT calculations are crucial for understanding its intrinsic reactivity, stability, and spectroscopic properties.
Causality Behind Experimental Choices: The choice of a functional and basis set in DFT is a balance between computational cost and accuracy. The B3LYP functional is a widely used hybrid functional that often provides reliable results for organic molecules.[5] The 6-311++G(d,p) basis set is robust, offering a good description of electron distribution, particularly for molecules with heteroatoms and potential for hydrogen bonding.[5]
Self-Validating System: The protocol includes a frequency calculation, which is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface.
Experimental Protocol: DFT-Based Molecular Property Prediction
-
Structure Preparation:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculation:
-
Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Level of Theory: Density Functional Theory (DFT).[5]
-
Functional: B3LYP.[5]
-
Basis Set: 6-311++G(d,p).[5]
-
Following the optimization, perform a frequency calculation at the same level of theory to verify that the structure is a true minimum (no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to determine various electronic properties.
-
Key properties to analyze include:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[4]
-
Molecular Electrostatic Potential (MEP) surface to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.[6]
-
-
Data Presentation: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -2.1 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability. |
| Dipole Moment | 5.2 Debye | Influences solubility and intermolecular interactions. |
Visualization: DFT Calculation Workflow
Caption: Generalized workflow for DFT calculations.
Molecular Docking: Predicting Interactions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a target protein.[7] Given the prevalence of nitroaromatic compounds in various biological contexts, including as potential therapeutics or toxins, understanding their protein interactions is vital.
Causality Behind Experimental Choices: A hypothetical, yet plausible, target for this compound could be an enzyme involved in its metabolic activation or detoxification, such as a Cytochrome P450 enzyme, which is known to metabolize nitroaromatic compounds. The choice of docking software like AutoDock Vina is based on its widespread use, accuracy, and open-source nature.
Self-Validating System: The protocol includes redocking of a co-crystallized ligand (if available) or a known inhibitor. Successful redocking, characterized by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose, validates the docking protocol's ability to reproduce known binding modes.
Experimental Protocol: Molecular Docking of this compound
-
Ligand Preparation:
-
Generate the 3D structure of this compound and optimize its geometry using a DFT method as described previously.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the structure in a suitable format (e.g., .pdbqt for AutoDock).
-
-
Receptor Preparation:
-
Obtain the 3D crystal structure of a relevant target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and non-essential ligands, adding polar hydrogens, and assigning partial charges.
-
-
Binding Site Definition:
-
Define the active site for docking. This can be based on the position of a co-crystallized ligand or predicted using binding site prediction tools.
-
Define the grid box, which is a three-dimensional box that encompasses the active site, to guide the docking simulation.
-
-
Docking Simulation:
-
Perform the docking using software like AutoDock Vina. The software will generate multiple binding poses of the ligand in the receptor's active site.
-
The poses are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the protein's amino acid residues.
-
Data Presentation: Illustrative Molecular Docking Results
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -7.8 | TYR 123, PHE 234, ARG 345 |
| 2 | -7.5 | LEU 125, TRP 347, HIS 456 |
| 3 | -7.2 | VAL 128, ILE 349, SER 458 |
Visualization: Molecular Docking Workflow
Caption: Workflow for a typical molecular docking study.
Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics
MD simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of biological systems than static models.[2] For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a protein target.
Causality Behind Experimental Choices: GROMACS is a widely used and highly efficient software for MD simulations.[2] The choice of a force field, such as CHARMM36, is critical as it defines the potential energy of the system. CHARMM36 is well-parameterized for proteins and a wide range of organic molecules. The simulation time should be sufficient to allow the system to reach equilibrium and sample relevant conformational states.
Self-Validating System: The protocol includes an equilibration phase. Monitoring parameters like temperature, pressure, and Root Mean Square Deviation (RMSD) of the protein backbone ensures that the system has reached a stable state before the production run, which is a crucial validation step.
Experimental Protocol: MD Simulation of a Protein-Ligand Complex
-
System Preparation:
-
Use the best-ranked pose from molecular docking as the starting structure for the protein-4-Amino-2,6-dinitrobenzenemethanol complex.
-
Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.
-
Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.
-
NPT equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature.
-
-
-
Production MD:
-
Run the production simulation for a sufficient duration (e.g., 50-100 nanoseconds) under NPT conditions. Trajectories (snapshots of the system at regular intervals) are saved for analysis.
-
-
Trajectory Analysis:
-
Analyze the trajectory to study:
-
The stability of the protein-ligand complex by calculating the RMSD.
-
The flexibility of different regions of the protein by calculating the Root Mean Square Fluctuation (RMSF).
-
The persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
-
-
Visualization: MD Simulation Workflow
Caption: Key stages of a molecular dynamics simulation.
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR modeling is a statistical approach used to develop predictive models for the biological activity or toxicity of chemicals based on their molecular structures.[8] For this compound, a QSAR model could be developed to predict its toxicity based on a dataset of structurally related nitroaromatic compounds.
Causality Behind Experimental Choices: The OECD principles for QSAR validation provide a framework for developing robust and reliable models for regulatory purposes. The selection of molecular descriptors is crucial; they should encode the structural features relevant to the biological endpoint being modeled. Multiple Linear Regression (MLR) is a straightforward and interpretable method for building QSAR models.
Self-Validating System: The protocol emphasizes rigorous internal and external validation. Cross-validation (e.g., leave-one-out) assesses the model's robustness, while prediction on an external test set evaluates its predictive power for new chemicals. These are essential steps to ensure the model is not overfitted and can generalize well.
Experimental Protocol: Development of a QSAR Model for Nitroaromatic Toxicity
-
Data Collection:
-
Compile a dataset of nitroaromatic compounds with experimentally determined toxicity data (e.g., LD50).
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) using software like PaDEL-Descriptor or Dragon.
-
-
Descriptor Selection and Model Building:
-
Use a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to identify a subset of descriptors that are most relevant to the toxicity endpoint.
-
Build the QSAR model using a statistical method like Multiple Linear Regression (MLR) to establish a mathematical relationship between the selected descriptors and the toxicity.
-
-
Model Validation:
-
Internal Validation: Perform cross-validation on the training set to assess the model's robustness.
-
External Validation: Use the trained model to predict the toxicity of the compounds in the test set and compare the predicted values with the experimental data.
-
Evaluate the model's performance using statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).
-
Data Presentation: Illustrative QSAR Model Performance Statistics
| Parameter | Value | Description |
| R² (Training Set) | 0.85 | Goodness-of-fit |
| Q² (Cross-Validation) | 0.78 | Robustness |
| R² (Test Set) | 0.82 | Predictive ability |
| RMSE | 0.25 | Prediction error |
Visualization: QSAR Model Development Workflow
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. bioinformaticsreview.com [bioinformaticsreview.com]
- 3. Using quantitative structure-activity relationships (QSAR) to predict toxic endpoints for polycyclic aromatic hydrocarbons (PAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
thermal stability studies of dinitroaniline derivatives
An In-Depth Technical Guide to the Thermal Stability of Dinitroaniline Derivatives
Authored by: A Senior Application Scientist
Foreword: The Criticality of Thermal Stability in Dinitroaniline Chemistry
Dinitroaniline derivatives represent a cornerstone class of nitroaromatic compounds, with extensive applications ranging from pre-emergence herbicides in agriculture to key intermediates in the synthesis of dyes, pharmaceuticals, and high-energy materials.[1][2][3] The presence of two electron-withdrawing nitro groups on the aniline backbone imparts unique chemical properties but also introduces significant potential for thermal instability. The high bond-dissociation energy of the C-NO₂ bond means that once a runaway reaction is initiated, these compounds can release substantial amounts of heat and gas, potentially leading to explosive events.[4]
For researchers, process chemists, and drug development professionals, a comprehensive understanding of the thermal behavior of these derivatives is not merely an academic exercise—it is a fundamental prerequisite for safe handling, storage, process optimization, and formulation.[5] This guide provides a holistic framework for evaluating the thermal stability of dinitroaniline derivatives, moving beyond rote procedural descriptions to explain the underlying principles and rationale behind the analytical choices. We will explore the primary thermo-analytical techniques, the kinetics of decomposition, and the structural factors that govern stability, equipping you with the field-proven insights needed to confidently and safely advance your research and development.
Part 1: The Analytical Trinity for Thermal Hazard Assessment
A robust thermal stability assessment relies on a multi-technique approach to build a comprehensive safety profile. The three pillars of this assessment are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Each provides a unique and complementary piece of the puzzle.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA is the foundational technique for determining the temperature at which a material begins to decompose. It measures changes in the mass of a sample as a function of temperature or time.[6][7] For dinitroaniline derivatives, this provides the initial decomposition temperature (T_onset) and reveals the kinetics of mass loss throughout the decomposition process.
Expertise & Causality in TGA Protocol Design
-
Atmosphere Selection: The choice of purge gas is critical. An inert atmosphere (e.g., Nitrogen) is standard for studying intrinsic thermal decomposition without oxidative interference.[6] Running a comparative analysis in an oxidative atmosphere (e.g., Air or Oxygen) can reveal susceptibility to oxidation, which may be relevant for certain storage or processing conditions.
-
Heating Rate: A slower heating rate (e.g., 5-10 °C/min) provides better resolution of distinct decomposition steps.[5] However, faster rates may be employed to simulate rapid heating scenarios. The decomposition temperature often increases with a higher heating rate, a phenomenon that can be used to calculate kinetic parameters.[5]
-
Coupled Techniques (TGA-FTIR/MS): Identifying the gaseous byproducts of decomposition is crucial for elucidating the decomposition mechanism. Coupling the TGA to a Fourier-Transform Infrared Spectrometer (FTIR) or Mass Spectrometer (MS) provides real-time analysis of the evolved gas stream.[6][8] This allows for the identification of key fragments like CO, CO₂, N₂O, and others, offering mechanistic insights.[8]
Protocol: TGA-FTIR Analysis of a Dinitroaniline Derivative
-
Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified reference materials (e.g., Indium, Tin, Zinc).
-
Sample Preparation: Accurately weigh 5-10 mg of the dinitroaniline sample into a ceramic or aluminum crucible. A smaller sample size minimizes thermal gradients within the sample.
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with the selected gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program: Heat from ambient temperature to a final temperature (e.g., 500 °C) at a constant rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass, sample temperature, and evolved gas spectra (FTIR/MS) as a function of time.
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to generate the TGA curve.
-
Determine the onset decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG).
-
Analyze the FTIR/MS data to identify the gaseous products evolved at specific decomposition temperatures.
-
Visualization: TGA-FTIR Experimental Workflow
Caption: Workflow for TGA-FTIR analysis of dinitroaniline derivatives.
Differential Scanning Calorimetry (DSC): Measuring Energy Flow
While TGA tracks mass loss, DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[9][10] This is indispensable for identifying melting points, phase transitions, and the energy released (exotherm) during decomposition. For dinitroaniline derivatives, the magnitude and onset temperature of the decomposition exotherm are critical safety parameters.[8][11]
Expertise & Causality in DSC Protocol Design
-
Crucible Selection: The choice of crucible is paramount for safety and data quality. For energetic materials like dinitroanilines, high-pressure sealed crucibles are often necessary to contain the gases produced during decomposition and prevent rupture.[12][13] A perforated or open crucible might be used to study decomposition under ambient pressure, but this can lead to overlapping thermal events as the material simultaneously vaporizes and decomposes.[13]
-
Reference Material: DSC is a differential technique; it measures the difference in heat flow between the sample and an inert reference (typically an empty crucible).[14] This compensates for instrumental artifacts and provides a stable baseline.
-
Modulated DSC (MDSC): For complex thermal events where multiple transitions (like melting and decomposition) overlap, MDSC can be a powerful tool. By superimposing a sinusoidal temperature modulation on the linear heating ramp, MDSC can separate reversible heat flow events (like melting) from non-reversible kinetic events (like decomposition).[14]
Protocol: High-Pressure DSC Analysis of a Dinitroaniline Derivative
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dinitroaniline sample into a high-pressure stainless steel or gold-plated copper crucible.
-
Hermetically seal the crucible using a press. A perfect seal is crucial for containing pressure and ensuring accurate data.
-
-
Experimental Setup:
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Set the temperature program: Typically, a heat-cool-heat cycle is used. The first heat scan (e.g., ambient to 250°C at 10°C/min) reveals the initial thermal properties. The second heat scan, after controlled cooling, can provide information on amorphous/crystalline content. For decomposition studies, a single scan to a higher temperature (e.g., 400°C) is performed.
-
-
Data Acquisition: Record the differential heat flow (mW) as a function of temperature (°C).
-
Data Analysis:
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH, in J/g) of the decomposition exotherm. A larger ΔH indicates a more energetic decomposition.
-
Visualization: DSC Experimental Workflow
Caption: Workflow for high-pressure DSC analysis of dinitroanilines.
Accelerating Rate Calorimetry (ARC): Simulating the Worst-Case Scenario
ARC is the gold standard for assessing thermal runaway hazards.[15] Unlike TGA or DSC, which use a constant heating rate, an ARC operates under adiabatic conditions ("no heat in, no heat out").[15][16] It mimics a worst-case scenario where a bulk material begins to self-heat and the heat generated cannot dissipate to the surroundings. This technique is used to determine critical safety parameters like the Time-to-Maximum Rate (TMR) and the Temperature of No Return (TNR).[17][18]
Protocol: ARC Analysis of a Dinitroaniline Derivative
-
Sample Preparation: A larger sample (typically several grams) is placed in a robust, spherical vessel made of a material like titanium or Hastelloy.[16]
-
Experimental Setup: The vessel is placed within a three-zone calorimeter. The system operates in a "Heat-Wait-Seek" mode.
-
Heat: The sample is heated in small temperature steps (e.g., 5 °C).
-
Wait: The system holds the temperature and waits for thermal equilibrium.
-
Seek: The instrument monitors the sample for any self-heating. If the rate of self-heating exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.
-
-
Adiabatic Tracking: Once self-heating is detected, the surrounding heaters track the sample's temperature precisely, ensuring no heat is lost to the environment.
-
Data Acquisition: The instrument records the temperature and pressure inside the vessel as a function of time until the reaction is complete or the vessel ruptures.
-
Data Analysis: The data is used to generate plots of temperature vs. time, pressure vs. time, and self-heating rate vs. temperature. From these plots, key safety parameters such as the onset temperature of self-heating, TMR, and activation energy can be calculated.[19]
Part 2: Interpreting the Data - From Curves to Kinetics
The thermal decomposition of many nitroaromatic compounds, including dinitroanilines, can be an autocatalytic process, meaning the reaction products catalyze further decomposition.[4] This results in three distinct phases: an induction period, an acceleration phase, and a decay phase.[4] Understanding the kinetics of these stages is vital for predicting behavior over time.
Kinetic Parameters
From the data gathered by TGA and DSC at multiple heating rates, kinetic parameters like the Activation Energy (Ea) can be calculated using model-free methods (e.g., Ozawa-Flynn-Wall) or model-fitting methods.[5][20] A higher activation energy generally implies greater thermal stability. For example, studies on 2,4-dinitroanisole (DNAN) have used ARC and DSC data to calculate activation energies, finding them to be in the range of 61.91 to 71.19 kcal/mol, indicating greater kinetic inertness compared to TNT.[8]
Factors Influencing Thermal Stability
The thermal stability of a dinitroaniline derivative is not an intrinsic constant but is influenced by a variety of factors:
-
Molecular Structure: The position and nature of substituent groups on the benzene ring can have a profound effect. Electron-donating groups can destabilize the molecule, while other structural features might enhance stability.[21][22] The presence of ortho-substituents can introduce unique, lower-energy decomposition pathways.[21]
-
Contaminants: The presence of impurities, such as residual acids, bases, or metal ions from the manufacturing process, can significantly lower the decomposition temperature and catalyze a runaway reaction.[4]
-
Physical Form: Crystal structure, particle size, and degree of confinement can all impact thermal stability. Different polymorphs of the same compound can exhibit different melting points and decomposition behaviors.[23]
-
Environmental Conditions: Degradation can also be initiated by factors other than heat, such as light (photodecomposition).[24][25] While distinct from thermal decomposition, it contributes to the overall stability profile of the compound.
Visualization: Factors Affecting Thermal Stability
Caption: Key intrinsic and extrinsic factors governing thermal stability.
Part 3: Comparative Data and Safety Implications
To provide a practical context, the table below summarizes thermal decomposition data for select nitroaromatic compounds, illustrating how these values can be used to compare relative stability.
| Compound | Technique | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) | Activation Energy (Ea) | Reference |
| 2,4-Dinitroanisole (DNAN) | DSC/ARC | ~232 (adiabatic) | ~301 (adiabatic) | - | 71.19 kcal/mol | [8][23] |
| ortho-Nitrotoluene (2-NT) | DSC/ARSST | - | - | - | 170-174 kJ/mol | |
| Nitrocellulose (12.6% N) | DSC (10°C/min) | ~195 | - | - | ~173 kJ/mol | [5] |
| 3,7-Dinitro-1,3,5,7-tetraazabicyclo[19][19]nonane (DPT) | DSC | 120-190 | ~198 | 117-147 kJ/mol | - | [12] |
Note: Values are approximate and highly dependent on experimental conditions (e.g., heating rate, confinement).
Conclusion: A Commitment to Safety
The study of the thermal stability of dinitroaniline derivatives is fundamentally a study in risk mitigation. The data derived from TGA, DSC, and ARC analyses are not merely data points; they are critical parameters that inform safe operating limits, predict potential hazards, and guide the development of inherently safer chemical processes and formulations. By adopting a multi-faceted analytical approach grounded in a deep understanding of the causality behind experimental choices, researchers and developers can handle these valuable but energetic compounds with the respect and diligence they require, ensuring both scientific progress and operational safety.
References
- Utilization of Accelerating Rate Calorimetry for the Characterization of Energetic Materials
- Utilization of accelerating rate calorimetry for the characterization of energetic materials
- Study on the Thermal Sensitivity of Energetic Materials Characterized by Accelerating R
- Behavior of Dinitroaniline Herbicides in Soils. Weed Technology, Cambridge Core.
- Accelerating Rate Calorimetry. NETZSCH Analyzing & Testing.
- Accelerating Rate Calorimeter (ARC). NETZSCH Analyzing & Testing.
- Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties. New Journal of Chemistry (RSC Publishing).
- Thermal Hazard Analysis of Nitroarom
- Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers.
- Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simul
- Dinitroaniline Herbicides in Soils. Scilit.
- Nitroanilinodinitrobenzofuroxans - Synthesis, characterisation, thermal stability and explosive properties | Request PDF.
- Review of the Essential Characteristics of 2,4-Dinitroanisole. Biblioteka Nauki.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. NIH.
- Thermal Stability Characteristics of Nitroarom
- Dinitroanilines. CORESTA.
- investigation of thermal stability of some nitroaromatic derivatives by dsc.
- Synthesis, Structural Determination, and Pharmacology of Putative Dinitroaniline Antimalarials | Request PDF.
- New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characteriz
- Thermogravimetric analysis (TGA).
- Differential Scanning Calorimetry (DSC). PerkinElmer.
- 2,4-Dinitroaniline | C6H5N3O4 | CID 7321. PubChem.
- Photodecomposition of Eleven Dinitroaniline Herbicides. Weed Science, Cambridge Core.
- Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. PubMed.
- Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.
-
Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[17][19][19]nonane under Different Conditions. PMC, NIH.
- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC, NIH.
- Synthesis of dinitroaniline as plant growth regulators and for identification of amines. Journal of Agricultural and Food Chemistry.
- Overview on the compounds' thermal stability [a] according to DTA.
- FIGURE 5 The thermogravimetric analysis (TGA) and differential thermal...
- Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Avens Publishing Group.
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI.
- Effects of water on FOX-7 thermal decomposition: integrated experimental and computational analysis | Request PDF.
- Differential Scanning Calorimetry Performance Comparison. PerkinElmer.
- Thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA)
- Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. SciSpace.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of dinitroaniline as plant growth regulators and for identification of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admatel.com [admatel.com]
- 7. Thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) under air in the laboratory - Analytice [analytice.com]
- 8. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Scanning Calorimetry (DSC) [perkinelmer.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. avensonline.org [avensonline.org]
- 12. Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[3,3,1]nonane under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Utilization of accelerating rate calorimetry for the characterization of energetic materials at MRC-Mound (Conference) | OSTI.GOV [osti.gov]
- 19. Study on the Thermal Sensitivity of Energetic Materials Characterized by Accelerating Rate Calorimeter (ARC) | Scientific.Net [scientific.net]
- 20. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. scispace.com [scispace.com]
- 23. bibliotekanauki.pl [bibliotekanauki.pl]
- 24. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 25. Photodecomposition of Eleven Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
A Researcher's Guide to Determining the Solubility Profile of 4-Amino-2,6-dinitrobenzenemethanol in Organic Solvents
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 4-Amino-2,6-dinitrobenzenemethanol (CAS RN: 226711-12-2) in various organic solvents. Given the limited publicly available data on this specific compound, this document emphasizes robust experimental design and accurate analytical quantification.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development. It influences every stage from synthesis and purification to formulation and bioavailability. Poorly characterized solubility can lead to significant challenges, including unpredictable in vitro results and difficulties in creating effective delivery systems.[1][2][3] this compound, a nitroaromatic compound, possesses functional groups—an amino group, two nitro groups, and a hydroxymethyl group—that suggest a complex solubility profile. The interplay of these polar and non-polar moieties necessitates a thorough, empirical investigation to map its behavior across a spectrum of organic solvents. This guide offers a validated, step-by-step approach to generating this critical dataset.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[4] The solubility of a solute in a solvent is governed by the intermolecular forces between them. For this compound, the following structural features are key determinants:
-
Hydrogen Bonding: The presence of the amino (-NH2) and hydroxymethyl (-CH2OH) groups allows the molecule to act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are likely to be more effective.
-
Dipole-Dipole Interactions: The nitro groups (-NO2) are strongly electron-withdrawing, creating a significant dipole moment within the molecule. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact favorably with these dipoles.
-
Van der Waals Forces: The benzene ring provides a non-polar surface area, allowing for weaker van der Waals interactions with non-polar solvents (e.g., hexane, toluene).
A holistic understanding of these competing forces is essential for selecting an appropriate range of solvents for screening.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[5] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Experimental Workflow: Shake-Flask Method
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation of Vials: To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[1][2]
-
Phase Separation: After the equilibration period, visually inspect the vials to confirm the presence of excess solid. Allow the vials to stand for a short period to let the solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully collect the supernatant using a pipette, ensuring not to disturb the solid pellet. For an extra measure of caution, filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the concentration measurement.
-
Quantification by HPLC: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of calibration standards. Analyze both the standards and the filtered samples from the solubility experiment by HPLC with a UV detector.[6] The solubility is the concentration of the saturated solution.[7]
Data Presentation and Interpretation
The quantitative solubility data should be compiled into a clear and concise table to facilitate comparison between different solvents.
| Organic Solvent | Polarity Index | Hydrogen Bonding | Solubility (mg/mL) at 25°C |
| Hexane | 0.1 | None | Experimental Value |
| Toluene | 2.4 | None | Experimental Value |
| Dichloromethane | 3.1 | Poor | Experimental Value |
| Diethyl Ether | 2.8 | Acceptor | Experimental Value |
| Ethyl Acetate | 4.4 | Acceptor | Experimental Value |
| Acetone | 5.1 | Acceptor | Experimental Value |
| Acetonitrile | 5.8 | Acceptor | Experimental Value |
| Ethanol | 4.3 | Donor & Acceptor | Experimental Value |
| Methanol | 5.1 | Donor & Acceptor | Experimental Value |
| Dimethyl Sulfoxide | 7.2 | Acceptor | Experimental Value |
| Water | 10.2 | Donor & Acceptor | Experimental Value |
Note: Polarity index values are approximate and for comparative purposes.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound is not widely available, related nitroaromatic compounds are known to be hazardous.[8][9] Therefore, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Stability: Nitroaromatic compounds can be energetic and may pose a risk of explosion if subjected to heat, shock, or friction, especially in a dry state.[8][9]
-
Toxicity: Assume the compound is toxic upon ingestion, inhalation, and skin contact.[10]
Always consult the SDS for the specific organic solvents being used and conduct a thorough risk assessment before beginning any experimental work.
Conclusion
This guide provides a robust and scientifically sound methodology for determining the solubility of this compound in a range of organic solvents. By following the detailed shake-flask protocol and employing HPLC for accurate quantification, researchers can generate the high-quality data necessary to advance their drug discovery and development programs. The principles and techniques outlined herein are broadly applicable to the solubility assessment of other novel chemical entities.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Experiment: Solubility of Organic & Inorganic Compounds.
- Enamine. Shake-Flask Solubility Assay.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- NIH.
- EXPERIMENT 1 DETERMIN
- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.
- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
- Solubility of Organic Compounds. (2023, August 31).
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- SAFETY D
- Fisher Scientific.
- NOAA - CAMEO Chemicals. 2-AMINO-4,6-DINITROPHENOL.
- PubChem. 4-Amino-2,6-Dinitrotoluene | C7H7N3O4 | CID 29574.
- ECHEMI. 19406-51-0, 4-Amino-2,6-dinitrotoluene Formula.
- Sigma-Aldrich. 4-Amino-2,2,6,6-tetramethylpiperidine 98 36768-62-4.
- PubChem. 4-Amino-2,6-dinitrobiphenyl | C12H9N3O4 | CID 148792.
- CAMEO Chemicals.
- AccuStandard. CAS No. 19406-51-0 - 4-Amino-2,6-dinitrotoluene.
- PPRTV Library. Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0).
- Solubilities of Amino Acids in Different Mixed Solvents.
- CAS Common Chemistry. This compound.
- PubChem. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419.
- NIH. 4-Amino-2,6-dinitrophenol | C6H5N3O5 | CID 5483925.
Sources
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. chem.ws [chem.ws]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 8. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 2-AMINO-4,6-DINITROPHENOL, WETTED WITH NOT LESS THAN 20% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 4-Amino-2,6-Dinitrotoluene | C7H7N3O4 | CID 29574 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Regioselective Nitration of Aminobenzyl Alcohol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Nitrated aminobenzyl alcohol derivatives are pivotal structural motifs in contemporary medicinal chemistry and materials science. The strategic introduction of a nitro (-NO₂) group onto the aromatic scaffold of an aminobenzyl alcohol can profoundly modulate its physicochemical properties, including electronic characteristics, lipophilicity, and metabolic stability. This alteration is instrumental in the fine-tuning of pharmacokinetics and pharmacodynamics of drug candidates and in the rational design of novel functional materials.
This comprehensive guide provides an in-depth exploration of the regioselective nitration of aminobenzyl alcohol derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to navigate the complexities of this important synthetic transformation. We will delve into the mechanistic underpinnings of the reaction, dissect the directing effects of the constituent functional groups, and present robust, validated protocols for achieving desired nitration patterns.
Mechanistic Principles: Understanding Regioselectivity
The nitration of aminobenzyl alcohol derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The regiochemical outcome—that is, the position at which the nitro group is introduced—is dictated by the electronic properties of the substituents already present on the benzene ring: the amino (-NH₂) group and the hydroxymethyl (-CH₂OH) group.
The Role of the Nitrating Agent
The active electrophile in most nitration reactions is the highly reactive nitronium ion (NO₂⁺).[2] This species is typically generated in situ from the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid.[3] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[3]
Directing Effects of Substituents
Both the amino and hydroxymethyl groups are classified as ortho, para-directing and activating substituents in electrophilic aromatic substitution.[4][5] This means they increase the rate of reaction compared to unsubstituted benzene and direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves.[3]
-
Amino (-NH₂) Group: The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance. This resonance effect significantly increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by the electrophilic nitronium ion.[4][6] The activating nature of the amino group is exceptionally strong.[7]
-
Hydroxymethyl (-CH₂OH) Group: The hydroxymethyl group is also an ortho, para-director. While it is considered an activating group, its activating effect is less pronounced than that of the amino group. The oxygen atom's lone pairs can participate in resonance, albeit to a lesser extent than the amino group's nitrogen.
The Challenge of Acidic Conditions
A significant practical consideration in the nitration of aminobenzyl alcohols is the strongly acidic nature of the reaction medium. Under these conditions, the basic amino group is readily protonated to form an ammonium (-NH₃⁺) group.[8] This protonated form is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.[8] This can lead to a complex mixture of products and diminished yields of the desired ortho or para isomers. To circumvent this, protection of the amino group prior to nitration is often a necessary strategic step.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nitration of aminobenzyl alcohol derivatives. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Direct Nitration of 4-Aminobenzyl Alcohol (with Amino Group Protection)
This protocol outlines the nitration of 4-aminobenzyl alcohol, where the amino group is first protected as an acetamide to prevent protonation and ensure ortho-nitration relative to the activating acetamido group.
Materials:
-
4-Aminobenzyl alcohol
-
Acetic anhydride
-
Pyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
Step 1: Protection of the Amino Group
-
Dissolve 4-aminobenzyl alcohol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(hydroxymethyl)phenyl)acetamide.
Step 2: Nitration
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2.0 eq) in an ice bath. Caution: This is a highly exothermic process.
-
Dissolve the N-(4-(hydroxymethyl)phenyl)acetamide from Step 1 in concentrated sulfuric acid and cool to 0°C in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the acetamide solution, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry in vacuo.
Step 3: Deprotection of the Amino Group
-
Suspend the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete deprotection.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the 4-amino-3-nitrobenzyl alcohol.
-
Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Visualizing the Workflow
Caption: Workflow for the nitration of 4-aminobenzyl alcohol with protection.
Data Presentation: Nitrating Agents and Conditions
The choice of nitrating agent and reaction conditions is critical for achieving the desired regioselectivity and yield. The following table summarizes various approaches for the nitration of aromatic compounds, which can be adapted for aminobenzyl alcohol derivatives.
| Nitrating Agent/System | Typical Conditions | Target Functionality & Remarks |
| Conc. HNO₃ / Conc. H₂SO₄ | 0 - 10 °C | Standard for many aromatic nitrations. Highly effective but strongly acidic, often requiring protection of acid-sensitive groups.[9] |
| Fuming HNO₃ | Low temperatures | A very strong nitrating agent, typically used for less reactive substrates. |
| HNO₃ in Acetic Anhydride | 0 - 25 °C | Generates acetyl nitrate in situ, a milder nitrating agent. Useful for substrates sensitive to strong acids. |
| Alkyl Nitrates / Zeolite Catalyst | 70 - 90 °C | Can offer high regioselectivity, particularly for para-isomers, with solid acid catalysts.[10] |
| Dinitrogen Pentoxide (N₂O₅) | Aprotic solvents (e.g., CCl₄) | A powerful, neutral nitrating agent. Can be used for acid-sensitive compounds.[11] |
Mechanistic Diagram
The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of an N-protected aminobenzyl alcohol derivative.
Caption: Electrophilic aromatic substitution mechanism for nitration.
Safety and Handling
Nitration reactions are inherently hazardous and must be performed with extreme caution.
-
Exothermic Reactions: The generation of the nitrating mixture and the nitration reaction itself can be highly exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Always handle them in a fume hood and wear appropriate PPE.
-
Nitrated Products: Many nitroaromatic compounds are potentially explosive and toxic. Handle them with care and consult their Safety Data Sheets (SDS).
-
Quenching: The quenching of the reaction mixture on ice must be done slowly and carefully to control the release of heat and fumes.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Side reactions due to oxidation or polysubstitution; Loss of product during workup. | Monitor reaction closely by TLC; Maintain strict temperature control; Optimize reaction time; Use a milder nitrating agent; Ensure efficient extraction. |
| Formation of undesired isomers (e.g., meta) | Protonation of the amino group. | Protect the amino group prior to nitration. |
| Oxidation of the benzyl alcohol | Harsh reaction conditions. | Use milder nitrating agents; Keep the reaction temperature low. |
| Runaway reaction | Poor temperature control; Addition of reagents too quickly. | Ensure efficient cooling; Add reagents dropwise with vigorous stirring. |
Conclusion
The regioselective nitration of aminobenzyl alcohol derivatives is a powerful tool in synthetic chemistry, enabling the synthesis of a diverse array of valuable compounds. A thorough understanding of the underlying reaction mechanisms, careful control of reaction conditions, and strategic use of protecting groups are paramount to achieving successful and predictable outcomes. The protocols and guidelines presented herein provide a solid foundation for researchers to confidently and safely perform these important transformations.
References
- askIITians. (2025, March 4).
-
Chemcess. (2024, April 14). Nitration Of Aromatic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN100334063C - Aromatic compound nitration manufacturing process.
-
Allen. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. Retrieved from [Link]
-
Slideshare. (n.d.). Nitrating agents with aromatic nitration. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 27). Activating effects of amino and hydroxyl groups in different pH. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
PubMed. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. Retrieved from [Link]
-
Filo. (2024, May 27). Explain the directive influence of amino and methyl groups in electrophilic substitution reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
- Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.
-
ResearchGate. (2012, November 23). What is the best procedure to synthesize p-aminobenzyl alcohol? Retrieved from [Link]
-
PubMed. (n.d.). In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NIH. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
-
RSC Publishing. (n.d.). The mechanism of the oxidation of benzyl alcohol by iron(III)nitrate: conventional versus microwave heating. Retrieved from [Link]
Sources
- 1. Nitrating agents with aromatic nitration | PPTX [slideshare.net]
- 2. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aakash.ac.in [aakash.ac.in]
- 6. Explain the directive influence of amino and methyl groups in electrophil.. [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemcess.com [chemcess.com]
- 10. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Refinement of 4-Amino-2,6-dinitrobenzenemethanol via Recrystallization
For: Researchers, scientists, and drug development professionals.
Abstract and Introduction
4-Amino-2,6-dinitrobenzenemethanol is a polyfunctionalized aromatic compound featuring amino, hydroxyl, and nitro groups.[1][2] Its structural motifs suggest its utility as a key intermediate or building block in the synthesis of more complex molecules, such as specialized dyes, energetic materials, or pharmacologically active compounds. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications.
Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds.[3][4] The principle hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[5] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The ordered nature of crystal growth tends to exclude impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[3] This guide provides a detailed, field-proven protocol for the purification of this compound, grounded in the physicochemical principles that govern solvent selection and crystallization kinetics.
Physicochemical Profile and Safety Considerations
A thorough understanding of the target compound's properties is the foundation of a logical purification strategy.
2.1 Key Properties
| Property | Value / Observation | Source(s) |
| Molecular Formula | C₇H₇N₃O₅ | [1][2] |
| Molecular Weight | 213.15 g/mol | [1][2] |
| Boiling Point | 452.2 °C at 760 mmHg | [1] |
| Flash Point | 227.3 °C | [1] |
| Predicted LogP | 2.20510 | [1] |
| Appearance | Expected to be a colored solid (e.g., yellow, red) based on analogous structures. | [6][7] |
2.2 Critical Safety Hazards
Nitroaromatic compounds as a class demand careful handling. The closely related compound 2-amino-4,6-dinitrophenol is known to be explosive in the dry state and is easily ignited.[6] Therefore, this compound should be treated as potentially explosive and flammable, especially when dry and subjected to heat, friction, or shock.
-
Handling: Always handle with non-sparking spatulas. Avoid grinding or aggressive mechanical actions.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, and appropriate gloves are mandatory.
-
Environment: All work must be conducted in a certified chemical fume hood.
The Science of Solvent Selection: A First-Principles Approach
The success of recrystallization is almost entirely dependent on the choice of solvent. The "like dissolves like" principle is our starting point; the multiple polar functional groups (amino, hydroxyl, nitro) on this compound indicate that polar solvents will be the most effective.[5][8][9]
The Pillars of an Ideal Recrystallization Solvent:
-
Steep Solubility Curve: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[4][8][10] This differential is crucial for maximizing product recovery.
-
Impurity Disposition: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[8][9]
-
Chemical Inertness: The solvent must not react with the compound.[8]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the final crystalline product.[5]
3.1 Evaluation of Candidate Solvents
| Solvent | Polarity | Boiling Point (°C) | Rationale & Predicted Behavior |
| Water | High | 100 | Likely to be a poor solvent, even when hot, due to the aromatic backbone. Structurally similar compounds show very low water solubility.[6] Best used as an anti-solvent. |
| Ethanol | Medium-High | 78 | Excellent candidate. Alcoholic solvents are often effective for nitroaryl compounds.[8] It is predicted to dissolve the compound well when hot. |
| Methanol | High | 65 | Good candidate, but its lower boiling point may provide a less dramatic solubility difference compared to ethanol.[9] |
| Acetone | Medium-High | 56 | Often an excellent solvent, but its very low boiling point can make it difficult to maintain a large solubility gradient between hot and cold conditions.[9] |
| Ethyl Acetate | Medium | 77 | A good solvent with a suitable boiling point.[9] May be a viable alternative to ethanol. |
3.2 The Case for a Mixed-Solvent System
It is often difficult to find a single solvent that meets all the ideal criteria. A mixed-solvent system, or solvent pair, provides a powerful solution when a compound is too soluble in one solvent and poorly soluble in another.[8][10] For this compound, an Ethanol-Water system is the most logical and promising choice. Ethanol acts as the "good" solvent, dissolving the compound, while water acts as the "poor" or "anti-solvent," to induce precipitation upon cooling. This allows for fine-tuning the solubility to achieve the optimal point of saturation for crystallization.
Caption: Decision workflow for selecting an optimal recrystallization solvent system.
Detailed Protocol for Recrystallization
This protocol is designed as a self-validating system. The rationale for each step is provided to allow for informed troubleshooting and optimization.
4.1 Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Ice bath
-
Glass stirring rod
-
(Optional) Activated carbon
4.2 Step-by-Step Methodology
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add the "good" solvent (Ethanol) portion-wise while heating the mixture gently on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[11] Expert Tip: Using the minimum amount of solvent is critical for maximizing yield. An excess of solvent will keep more of your product dissolved at cold temperatures.
-
-
Hot Filtration (Conditional Step):
-
If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration.
-
Place a fluted filter paper in a glass funnel. Pre-heat the funnel and a receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to pass through them. This prevents premature crystallization in the funnel.[8][12]
-
Quickly pour the hot solution through the pre-heated setup to filter out the insoluble material.
-
-
Inducing Crystallization (Mixed-Solvent Method):
-
Bring the clear, hot ethanolic solution to a gentle boil.
-
Add the "anti-solvent" (deionized water) dropwise until you observe a persistent faint cloudiness (turbidity). This indicates the solution is now saturated.[8]
-
Add 1-2 drops of hot ethanol to just re-dissolve the turbidity, resulting in a perfectly saturated, clear solution.
-
-
Crystal Growth (Cooling):
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing lattice, excluding impurities.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[5]
-
-
Troubleshooting - No Crystals Form:
-
If no crystals appear after cooling, induce crystallization by scratching the inside surface of the flask just below the liquid level with a glass rod.[8] The microscopic scratches provide nucleation sites for crystal growth.
-
Alternatively, add a tiny "seed crystal" of pure product if available.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3][12]
-
Wash the collected crystal cake with a small amount of ice-cold solvent mixture (the same ethanol-water ratio). This removes any residual mother liquor containing dissolved impurities.[12] Trustworthiness Check: Using cold solvent for washing is essential to avoid dissolving a significant portion of the purified product.
-
-
Drying:
-
Allow air to be pulled through the crystal cake on the filter for several minutes to partially dry the crystals.
-
Transfer the crystals to a watch glass and allow them to air-dry completely in the fume hood. For faster drying, use a vacuum oven at a low temperature (e.g., 40-50°C), being mindful of the compound's potential thermal instability.
-
Caption: Step-by-step experimental workflow for the purification protocol.
Purity Validation and Quality Control
A successful recrystallization must be verified.
-
Melting Point Analysis: This is the most straightforward method. The purified product should exhibit a sharp melting point range (typically < 2°C). Impurities typically cause melting point depression and broadening.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: For rigorous characterization, techniques such as ¹H NMR, ¹³C NMR, and FT-IR can confirm the chemical identity and absence of significant impurities.
By following this comprehensive guide, researchers can confidently purify this compound, ensuring the high quality required for demanding synthetic applications.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Quora. (2017, February 16). What is the best solvent for recrystallization? Retrieved from [Link]
-
Wade, L. G. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
GlobalChemMall. (n.d.). (4-amino-2,6-dinitrophenyl)methanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0). PPRTV Library. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-Nitrophenol. Retrieved from [Link]
Sources
- 1. m.globalchemmall.com [m.globalchemmall.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. rubingroup.org [rubingroup.org]
- 6. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: A Robust HPLC-UV Method for the Quantification of 4-Amino-2,6-dinitrobenzenemethanol
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4-Amino-2,6-dinitrobenzenemethanol. This compound is of interest in various research and development sectors, including pharmaceuticals and materials science. The developed isocratic reverse-phase HPLC (RP-HPLC) method provides excellent sensitivity, selectivity, and reproducibility, making it suitable for quality control and research applications. The causality behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a nitroaromatic compound with potential applications in various chemical syntheses. Due to the presence of nitro groups and an aromatic ring, this class of compounds is of significant interest but can also present analytical challenges due to their reactivity and potential for environmental contamination.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful and widely adopted technique for the analysis of nitroaromatic compounds due to its sensitivity and selectivity.[1][2] This application note provides a detailed protocol for the HPLC analysis of this compound, grounded in the fundamental principles of chromatography.
Analyte Properties and Method Development Rationale
A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful HPLC method. This compound possesses a polar amino group and a hydroxyl group, along with two non-polar nitro groups attached to a benzene ring. This amphiphilic nature dictates the choice of the stationary and mobile phases.
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected for this method. This is a common choice for reversed-phase chromatography and is effective for retaining moderately polar to non-polar compounds like nitroaromatics.[3] The non-polar C18 chains interact with the aromatic ring of the analyte, providing good retention. For compounds with aromatic rings and nitro groups, a Phenyl stationary phase can also be considered as it offers enhanced retention and selectivity for such analytes. However, a C18 column generally provides a good starting point for method development.
-
Mobile Phase Selection: An isocratic mobile phase consisting of a mixture of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The ratio of acetonitrile to water is optimized to achieve a suitable retention time and peak shape. The addition of a small amount of an acid, such as formic acid, to the mobile phase can help to suppress the ionization of the amino group, leading to sharper peaks and more reproducible retention times.[4]
-
Detector Selection: The presence of the dinitro-substituted benzene ring in this compound results in strong UV absorbance. A UV detector set at a wavelength of 254 nm is selected for this analysis, as this is a common wavelength for the detection of nitroaromatic compounds and provides good sensitivity.[3][4]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The specific conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using acetonitrile as the diluent to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
The appropriate sample preparation protocol is crucial for accurate and reliable results and will depend on the sample matrix.[2] For a solid sample, the following procedure can be used:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of acetonitrile.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]
Experimental Workflow Diagram
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the HPLC analysis of this compound.
Data Analysis and System Suitability
A calibration curve should be generated by plotting the peak area of the reference standard against its concentration. The concentration of this compound in the sample can then be determined from this calibration curve.
To ensure the validity of the results, system suitability tests should be performed before sample analysis. These tests may include:
-
Tailing factor: Should be less than 2.
-
Theoretical plates: Should be greater than 2000.
-
Relative standard deviation (RSD) of replicate injections: Should be less than 2%.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The described method is simple, robust, and suitable for routine analysis in a quality control or research environment. The detailed explanation of the rationale behind the method development choices empowers scientists to adapt and troubleshoot the method as needed.
References
- Application Notes and Protocols for the Identification of Nitro Compounds by HPLC-MS - Benchchem.
- DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
- Developing HPLC Methods - Sigma-Aldrich.
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - MicroSolv.
- Validated Analytical Method for Nitroarom
Sources
Application Notes and Protocols for NMR Spectroscopic Analysis of 4-Amino-2,6-dinitrobenzenemethanol
Introduction: Elucidating the Molecular Architecture of a Highly Substituted Aromatic
4-Amino-2,6-dinitrobenzenemethanol is a multifaceted aromatic compound, the structural elucidation of which is paramount for its application in materials science and drug development. Its highly substituted nature, featuring both electron-donating (amino and hydroxymethyl) and strongly electron-withdrawing (dinitro) groups, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. The precise arrangement of these substituents profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity.
This comprehensive guide provides a detailed protocol for the complete NMR spectroscopic characterization of this compound. We will delve into the rationale behind experimental choices, from sample preparation to the selection of advanced 2D NMR techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage NMR for the unambiguous structural verification and analysis of complex aromatic compounds.
Foundational Principles: Understanding Substituent Effects on the Aromatic System
The chemical shifts observed in the ¹H and ¹³C NMR spectra of substituted benzenes are dictated by the electronic nature of the substituents.[1] Electron-donating groups (EDGs), such as amino (-NH₂) and hydroxyl (-OH) groups, increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding nuclei to be shielded and resonate at a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) like the nitro (-NO₂) group, decrease the electron density, deshielding the aromatic nuclei and shifting their resonances to a lower field (higher ppm).[1] In this compound, the interplay of these opposing effects creates a unique and predictable spectral fingerprint.
Experimental Workflow: A Step-by-Step Guide to NMR Analysis
The comprehensive structural elucidation of this compound necessitates a multi-pronged NMR approach, beginning with standard 1D experiments and progressing to more informative 2D correlation techniques.
Figure 1: A comprehensive workflow for the NMR analysis of this compound.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is intrinsically linked to the meticulous preparation of the sample.
-
Weighing the Sample: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Due to the polar nature of the analyte, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice.[2] It effectively solubilizes the compound and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.52 ppm) typically do not interfere with the signals of interest.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or vortexing can aid in complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[2]
-
Homogenization: Gently invert the capped NMR tube several times to ensure a homogeneous solution.
Protocol 2: 1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Objective: To identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns.
-
Typical Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
¹³C NMR Spectroscopy:
-
Objective: To determine the number of unique carbon environments.
-
Typical Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to yield singlets for each carbon.
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024 or more, owing to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Objective: To differentiate between CH, CH₂, and CH₃ groups.[2] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
Typical Parameters: This experiment is run with parameters similar to a standard ¹³C NMR, utilizing a specific DEPT pulse sequence.
-
Protocol 3: 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds.
-
Significance: While limited in this specific molecule due to the isolated nature of the aromatic protons, it is crucial for confirming the absence of such couplings.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).
-
Significance: This is a powerful experiment for unambiguously assigning the protonated carbons in the molecule.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range correlations (typically 2-3 bonds) between protons and carbons.
-
Significance: HMBC is critical for piecing together the molecular skeleton by connecting proton signals to non-protonated (quaternary) carbons and for confirming the connectivity across the aromatic ring.
-
Predicted NMR Data and Interpretation
Molecular Structure with Atom Numbering:
Sources
Application Notes and Protocols for the Experimental Handling of Dinitroaromatic Compounds
Abstract
Dinitroaromatic compounds (DNACs) are a critical class of molecules widely utilized in chemical synthesis, dye manufacturing, and as energetic materials.[1] Their utility, however, is matched by significant inherent hazards, including explosive potential, acute toxicity, and environmental persistence.[2][3] This guide provides a comprehensive framework for the safe and effective handling of DNACs in a research and development setting. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and explaining the scientific rationale behind each procedural step to ensure experimental integrity and personnel safety.
Foundational Principles: Understanding the Risks
The molecular architecture of dinitroaromatic compounds—a stable benzene ring substituted with two strongly electron-withdrawing nitro groups—is the source of both their chemical utility and their hazardous nature.[2][4] This structure imparts a high degree of reactivity and potential energy, which must be managed with informed protocols.
Explosive and Thermal Instability
The presence of multiple nitro groups makes many DNACs energetic materials, capable of rapid, exothermic decomposition.[5] This decomposition can be initiated by heat, shock, or friction, potentially leading to detonation.[6] The risk of explosion is a primary concern and dictates many of the handling and storage procedures outlined in this guide. It is a cardinal principle of explosives safety to "expose the minimum number of people to the smallest quantity of explosives for the shortest period consistent with the operation being conducted."[7]
Toxicological Profile
DNACs pose significant health risks. A primary mode of toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which can lead to cyanosis.[1] Many of these compounds are readily absorbed through intact skin, making dermal contact a major route of exposure.[1][8] Chronic exposure can lead to anemia, liver damage, and effects on the cardiovascular and central nervous systems.[1][9] Several dinitroaromatic compounds are also classified as probable human carcinogens.[2][3][10]
Environmental Hazards
Due to their stability and toxicity, DNACs are considered priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[2][3] Improper disposal can lead to persistent contamination of soil and groundwater.[2][10] Therefore, all waste containing DNACs must be treated as hazardous waste and disposed of according to strict regulations.[11]
Hierarchy of Controls: A Framework for Safety
A systematic approach to safety, known as the hierarchy of controls, must be implemented when working with DNACs. This framework prioritizes the most effective control measures.
Diagram: Hierarchy of Controls for DNAC Handling A visual representation of the safety framework, from most to least effective.
Caption: Hierarchy of Controls for DNACs.
Laboratory Operations: Protocols and Best Practices
Adherence to detailed, validated protocols is non-negotiable when handling DNACs. The following sections provide step-by-step methodologies for common laboratory procedures.
Synthesis Protocol: Preparation of 3,5-Dinitrobenzoic Acid
This protocol details the dinitration of benzoic acid, a common procedure that requires careful control of exothermic reactions.
Causality: The use of a mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the double nitration of the deactivated benzoic acid ring.[4] Temperature control is critical to prevent runaway reactions and the formation of unstable, over-nitrated byproducts.
Protocol:
-
Preparation: In a 2-liter round-bottomed flask placed in an ice-water bath within a certified chemical fume hood, combine 61 g (0.5 mole) of benzoic acid with 300 ml of concentrated sulfuric acid.
-
First Nitration: Slowly add 100 ml of fuming nitric acid in small portions (2-3 ml at a time). Maintain the reaction temperature between 70°C and 90°C by adjusting the rate of addition and cooling.[1]
-
Digestion: Once the addition is complete, cover the flask and allow it to stand in the fume hood for at least one hour. Then, heat the mixture on a steam bath for 4 hours.[1] Significant evolution of brown nitrogen oxide fumes will occur.
-
Second Nitration: Cool the mixture to room temperature. Carefully add an additional 75 ml of fuming nitric acid. Heat the mixture again on the steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.[1]
-
Isolation: Allow the reaction mixture to cool completely. Pour the mixture slowly and with stirring onto a slurry of 800 g of ice in 800 ml of water.
-
Filtration and Washing: Allow the precipitated product to stand for 30 minutes. Collect the crude 3,5-dinitrobenzoic acid by vacuum filtration and wash the solid thoroughly with cold water until the washings are free of sulfate (tested with BaCl₂ solution).
Purification Protocol: Recrystallization
Recrystallization is employed to purify the crude product, separating it from unreacted starting materials and byproducts based on differences in solubility.
Causality: The principle of recrystallization relies on the fact that the solubility of most solids increases with temperature.[12][13][14] A suitable solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[14]
Protocol for 3,5-Dinitrobenzoic Acid:
-
Solvent Preparation: Prepare a 50% ethanol-water solution.
-
Dissolution: Transfer the crude 3,5-dinitrobenzoic acid (approx. 62-65 g) to an Erlenmeyer flask. Add the minimum amount of hot 50% ethanol (approx. 275 ml) required to fully dissolve the solid at the boiling point.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was added, perform a hot gravity filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during cooling. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 50% ethanol, and allow them to air dry completely on a watch glass. The expected melting point of the purified product is 205–207°C.[1]
Characterization Protocol: GC-MS Analysis of Dinitrotoluene (DNT) Isomers
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the separation and identification of volatile and semi-volatile compounds like DNT isomers.[15][16]
Causality: The GC separates the isomers based on their boiling points and interaction with the stationary phase of the column. The MS then fragments the molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.
Protocol (General):
-
Sample Preparation:
-
Standard Preparation: Prepare a series of calibration standards in acetonitrile containing the DNT isomers of interest and a suitable internal standard (e.g., 3,4-DNT).
-
GC-MS Conditions:
-
Instrument: Agilent 6890 GC with a 5973 MS detector or equivalent.
-
Column: Phenomenex Zebron ZB-5MS (or equivalent).
-
Injector: 270°C.
-
Oven Program: Start at 40°C (hold 1 min), then ramp at 10°C/min to 270°C (hold 10 min).[9]
-
Ionization Mode: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, targeting characteristic ions for each DNT isomer.
-
-
Analysis: Inject the prepared samples and standards. Identify and quantify the DNT isomers by comparing retention times and mass spectra to the calibration standards.
Safety and Emergency Procedures
A robust safety plan is paramount. All personnel must be trained on the specific hazards and emergency procedures before commencing any work.[17][18]
Personal Protective Equipment (PPE)
The final line of defense is appropriate PPE.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or during operations with a higher splash risk.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat is required. For larger-scale work, a chemical-resistant apron should be worn.
-
Respiratory Protection: Work must be conducted in a fume hood. For emergency situations or potential exposure above the permissible exposure limit, a NIOSH-approved respirator is necessary.[9]
Spill and Decontamination Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Diagram: DNAC Spill Response Workflow A logical workflow for handling spills of dinitroaromatic compounds.
Caption: Workflow for DNAC Spill Response.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel and the lab supervisor.
-
Don PPE: Before approaching the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, dampen the material with a solvent like alcohol or acetone to prevent dust generation.[6] Contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with absorbent paper dampened with alcohol or acetone. Follow this with a thorough wash using soap and water.[6]
-
Disposal: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be placed in a sealed, vapor-tight plastic bag or container and disposed of as hazardous waste.
Waste Disposal
All DNACs and materials contaminated with them are classified as hazardous waste and must be disposed of according to EPA and institutional regulations.[11]
-
Segregation: Do not mix DNAC waste with other waste streams. It should be segregated as halogenated or nitrated organic waste.
-
Containers: Use designated, sealed, and clearly labeled hazardous waste containers. The label must include the full chemical name.
-
Disposal Method: The primary recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber, as this ensures complete destruction.[11] Open burning or detonation is strictly regulated and only permissible when no other safe disposal method is available.
Quantitative Data Summary
The following table summarizes key physical and safety data for representative dinitroaromatic compounds.
| Compound | CAS No. | Molecular Weight ( g/mol ) | Melting Point (°C) | OSHA PEL (TWA) | NIOSH REL (TWA) | Health Hazards |
| m-Dinitrobenzene | 99-65-0 | 168.11 | 89.6 | 1 mg/m³ | 1 mg/m³ | Methemoglobinemia, Liver Damage, Anemia[9] |
| 2,4-Dinitrotoluene | 121-14-2 | 182.13 | 70-71 | 1.5 mg/m³ | 1.5 mg/m³ | Probable Carcinogen, Anemia, Neurological Effects[10] |
| 2,4-Dinitrophenol | 51-28-5 | 184.11 | 112-114 | N/A | N/A | High Acute Toxicity, Metabolic Poison |
| 3,5-Dinitrobenzoic acid | 99-34-3 | 212.12 | 205-207 | N/A | N/A | Skin and Eye Irritant |
| Nitrobenzene | 98-95-3 | 123.11 | 5.7 | 1 ppm (5 mg/m³) | 1 ppm (5 mg/m³) | Methemoglobinemia, Reproductive Toxin[8] |
Data compiled from NIOSH Pocket Guide to Chemical Hazards and other sources.
Conclusion
Working with dinitroaromatic compounds demands a profound respect for their inherent hazards, grounded in a deep understanding of their chemical properties. By implementing a robust safety framework based on the hierarchy of controls, adhering strictly to validated experimental protocols, and preparing meticulously for emergency situations, researchers can mitigate the risks associated with these valuable but dangerous molecules. Scientific integrity and personal safety are inextricably linked; the causality-driven protocols and self-validating safety systems described herein provide the necessary foundation for achieving both.
References
-
Process Safety Management for Explosives and Pyrotechnics Manufacturing. Occupational Safety and Health Administration (OSHA). [Link]
-
3,5-dinitrobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
OSHA Fines Highlight Need for Explosives Safety. Worksite Medical. [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. National Center for Biotechnology Information (NCBI). [Link]
-
OSHA Releases PSM Guidance for Explosives and Pyrotechnics Manufacturing and for Storage Facilities. Workplace Safety and Environmental Law Alert Blog. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (NCBI). [Link]
-
Quantitative Comparison of Trace Organonitrate Explosives Detection by GC–MS and GC–ECD2 Methods with Emphasis. U.S. Department of Justice. [Link]
-
Technical Fact Sheet – Dinitrotoluene (DNT). U.S. Environmental Protection Agency (EPA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards - m-Dinitrobenzene. Centers for Disease Control and Prevention (CDC). [Link]
-
Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples. National Center for Biotechnology Information (NCBI). [Link]
-
The Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
-
Recrystallization of Benzoic Acid. Creighton University. [Link]
-
operating procedure. U.S. Environmental Protection Agency (EPA). [Link]
-
Nitrobenzene - Incident management. GOV.UK. [Link]
-
Technical Fact Sheet – Dinitrotoluene (DNT). U.S. Environmental Protection Agency (EPA). [Link]
-
Nitro compound. Wikipedia. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Nitrobenzene - Incident management. GOV.UK. [Link]
-
Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube. [Link]
-
NITRO COMPOUNDS. M.D. University. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]
-
Nitrobenzene - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. All4 Inc. [Link]
-
Skin Notation (SK) Profile Nitrobenzene [CAS No. 98-95-3]. Centers for Disease Control and Prevention (CDC). [Link]
-
Explosive Hazardous Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. RU2488575C1 - Method of producing 2,4-dinitrophenol - Google Patents [patents.google.com]
- 7. daimonproject.com [daimonproject.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cswab.org [cswab.org]
- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2,6-dinitrobenzenemethanol
Welcome to the technical support center for the synthesis of 4-Amino-2,6-dinitrobenzenemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My approach is rooted in established chemical principles and field-proven insights to ensure you can confidently execute and optimize your experiments.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While a direct, optimized protocol for this specific molecule is not widely published, a logical synthetic pathway can be devised based on well-established transformations in aromatic chemistry. This guide will focus on a plausible and robust synthetic route, highlighting critical steps and potential challenges.
A likely synthetic approach involves the nitration of a suitable precursor, followed by selective functional group manipulations. The challenges in this synthesis often revolve around controlling the regioselectivity of the nitration, preventing over-oxidation of the benzylic alcohol, and managing the sensitive amino group during the introduction of the nitro groups.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and experience with similar syntheses.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dinitro Product | - Incomplete nitration. - Over-oxidation of the benzylic alcohol. - Suboptimal reaction temperature. | - Increase the reaction time or the equivalents of the nitrating agent. - Use a milder nitrating agent or protect the alcohol group before nitration. - Carefully control the temperature, as nitration is highly exothermic. |
| Formation of Multiple Isomers | - Lack of regioselectivity in the nitration step. - Inappropriate directing group effects. | - Employ a starting material with strongly directing groups to favor the desired isomer. - Optimize the reaction conditions (temperature, solvent, nitrating agent) to enhance regioselectivity. |
| Product Decomposition | - Harsh reaction conditions (e.g., high temperature, strong acids). - Presence of impurities that catalyze decomposition. | - Use milder reaction conditions where possible. - Ensure all reagents and solvents are pure and dry. - Consider performing the reaction under an inert atmosphere. |
| Difficulty in Product Purification | - Presence of closely related isomers or byproducts. - Tarry or oily crude product. | - Utilize column chromatography with a carefully selected solvent system for separation. - Recrystallization from an appropriate solvent can help remove impurities.[1] - Treatment with activated carbon can help decolorize the product.[1] |
| Incomplete Reduction of Nitro Group | - Inefficient reducing agent. - Insufficient equivalents of the reducing agent. - Catalyst poisoning. | - Choose a more potent and selective reducing agent, such as sodium sulfide in a controlled pH environment.[1] - Increase the equivalents of the reducing agent and monitor the reaction progress by TLC. - Ensure the catalyst (if used) is fresh and active. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A1: A logical starting material would be 4-aminobenzenemethanol or a protected derivative. Protecting the amino and hydroxyl groups is crucial to prevent unwanted side reactions during nitration. For instance, the amino group can be protected as an amide, and the hydroxyl group as an ester or ether.
Q2: How can I control the regioselectivity of the nitration to obtain the 2,6-dinitro product?
A2: The directing effects of the substituents on the benzene ring are paramount. An amino group (or its protected form) is an ortho-, para-director. To achieve 2,6-dinitration, starting with a para-substituted aminobenzenemethanol derivative is ideal. Careful control of the reaction temperature and the choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) are also critical.[2]
Q3: What are the safety precautions I should take during the nitration step?
A3: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Always perform the reaction in a well-ventilated fume hood, behind a blast shield. Add the nitrating agent slowly and in small portions, while carefully monitoring the internal temperature of the reaction mixture. An ice bath should be readily available for cooling.
Q4: How can I selectively reduce one nitro group in a trinitro-intermediate to an amino group?
A4: Selective reduction of one nitro group in the presence of others can be challenging. The Zinin reduction, which uses sodium sulfide or sodium hydrosulfide, is a classic and effective method for this transformation.[1] The reaction conditions, particularly pH and temperature, must be carefully controlled to achieve the desired selectivity.[1]
Q5: My final product is a dark, tarry substance. How can I purify it?
A5: The formation of a tarry product often indicates the presence of polymeric byproducts or degradation. Purification can be attempted by dissolving the crude material in a suitable solvent and treating it with activated carbon to remove colored impurities.[1] Subsequent purification by column chromatography or recrystallization is often necessary.[3]
Detailed Experimental Protocol (Hypothetical)
This protocol outlines a plausible, though not explicitly documented, synthetic route for this compound. Researchers should perform their own risk assessment and optimization.
Step 1: Protection of 4-Aminobenzenemethanol
-
Dissolve 4-aminobenzenemethanol in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) and an acetylating agent (e.g., acetic anhydride) to protect the amino group as an acetamide.
-
Protect the hydroxyl group using a suitable protecting group, for example, by reacting with a silyl chloride.
-
Isolate and purify the protected starting material.
Step 2: Dinitration of the Protected Precursor
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice-salt bath.
-
Slowly add the protected 4-aminobenzenemethanol derivative to the cooled nitrating mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the dinitro product.
-
Filter, wash with cold water until the washings are neutral, and dry the product.
Step 3: Deprotection of the Hydroxyl and Amino Groups
-
Selectively deprotect the hydroxyl group using appropriate conditions (e.g., fluoride source for silyl ethers).
-
Hydrolyze the acetamide to reveal the free amino group, for example, by heating with dilute acid or base.
-
Isolate and purify the final product, this compound.
Visualizing the Synthesis and Troubleshooting
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting common synthesis issues.
References
-
Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Available at: [Link]
-
Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Available at: [Link]
-
Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen - Powered by XMB 1.9.11. Available at: [Link]
- Google Patents. US4136117A - Preparation of 2,6-dinitroanilines.
Sources
Technical Support Center: Degradation Pathways of 4-Amino-2,6-dinitrobenzenemethanol
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-Amino-2,6-dinitrobenzenemethanol. Given the limited direct literature on this specific molecule, this guide synthesizes established principles from analogous nitroaromatic compounds, such as dinitrotoluenes (DNTs), to provide a robust framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on the degradation pathways of structurally similar compounds like 2,4-dinitrotoluene and 2,6-dinitrotoluene, this compound is expected to degrade primarily through two types of pathways: reductive and oxidative.[1][2][3]
-
Reductive Pathways: These are common under anaerobic or microbial conditions. The nitro groups (-NO2) are sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH2) groups. This can lead to the formation of various amino and diamino intermediates.[4]
-
Oxidative Pathways: Under aerobic conditions, degradation can be initiated by oxidation of the aromatic ring or the methyl group. For this compound, the benzylic alcohol is a likely site for initial oxidation to an aldehyde and then a carboxylic acid. Ring oxidation can lead to the formation of catechols and quinones.[2]
Q2: How does the presence of the amino group and the benzylic alcohol affect the degradation compared to dinitrotoluenes?
A2: The existing amino group can influence the electronic properties of the aromatic ring, potentially affecting the rate and regioselectivity of further reductions or oxidations. The benzylic alcohol introduces an additional site for oxidative degradation, which is not present in dinitrotoluenes. This could lead to a more complex mixture of degradation products.
Q3: What analytical techniques are best suited for studying the degradation of this compound?
A3: A combination of chromatographic and spectrometric techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying the parent compound and major degradants.[5] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[1][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for volatile or derivatized intermediates.[8]
Q4: Is this compound expected to be stable under normal storage conditions?
A4: As an energetic material, it is inherently chemically unstable.[9] It is likely sensitive to temperature, pressure, shock, and aging.[9] Long-term stability should be assessed through formal stability studies under controlled conditions, monitoring for the appearance of degradation products over time.[10]
Troubleshooting Experimental Issues
Problem 1: My HPLC analysis shows multiple unexpected peaks that I cannot identify.
-
Potential Cause: The degradation of this compound is likely producing a complex mixture of intermediates, some of which may be unstable. Reductive pathways can lead to highly reactive nitroso and hydroxylamino intermediates which can further react to form condensation products like azoxy compounds.[1][8]
-
Troubleshooting Steps:
-
LC-MS/MS Analysis: Immediately subject your samples to LC-MS/MS analysis to obtain molecular weights and fragmentation patterns for the unknown peaks. This is the most critical step for structural elucidation.[6]
-
Forced Degradation Study: Perform a systematic forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions.[6][10] This will help in understanding the lability of the molecule and may selectively generate certain degradants, aiding in their identification.
-
Literature Review of Analogues: Review the literature on the degradation of 2,4-DNT, 2,6-DNT, and other similar nitroaromatic compounds to predict the structures of potential degradants.[1][2][3][4][11]
-
Consider Condensation Products: Be aware that intermediates can dimerize. For example, hydroxylamino intermediates can condense to form azoxy compounds, which have been observed in DNT degradation.[8]
-
Problem 2: I am attempting a microbial degradation experiment, but I am not observing any degradation of the parent compound.
-
Potential Cause: The microbial culture may not be acclimated to this compound, or the experimental conditions may not be conducive to microbial activity. The presence of an external electron donor is often required for the biotransformation of nitroaromatic compounds.[4][11]
-
Troubleshooting Steps:
-
Acclimation: If using a mixed culture, it may require an acclimation period to the target compound.[11]
-
Exogenous Carbon Source: Ensure an appropriate exogenous carbon source (e.g., ethanol, lactate) is available for the microorganisms, as this is often necessary to drive the reductive degradation.[4][11]
-
Anaerobic Conditions: Reductive biotransformation of nitroaromatics is often more efficient under anaerobic or anoxic conditions.[4][11] Ensure your experimental setup maintains these conditions if you are targeting reductive pathways.
-
Strain Selection: Not all microorganisms can degrade nitroaromatic compounds. Consider using strains known for their nitroreductase activity, such as certain species of Pseudomonas or Rhodococcus.[4][12]
-
Problem 3: The concentration of my parent compound is decreasing, but I cannot account for it with the observed degradation products (poor mass balance).
-
Potential Cause: Some degradation products may be highly polar, volatile, or may not have a strong UV chromophore, making them difficult to detect by standard HPLC-UV methods. Alternatively, some intermediates may polymerize or bind to the experimental matrix.
-
Troubleshooting Steps:
-
Change HPLC-UV Wavelength: Analyze your samples at multiple UV wavelengths to ensure you are not missing degradants with different absorption maxima.
-
Use a Universal Detector: Employ a detector that is less dependent on chromophores, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector.
-
LC-MS Analysis in Scan Mode: Run your LC-MS in full scan mode to look for ions corresponding to potential degradation products that may not be apparent in the UV chromatogram.
-
Headspace GC-MS: If volatile degradants are expected (e.g., from ring cleavage), analyze the headspace of your samples using GC-MS.
-
Radiolabeling: For a definitive mass balance study, consider synthesizing a radiolabeled version of this compound and tracking the radioactivity throughout the experiment.
-
Proposed Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound based on known transformations of similar molecules.
Caption: Proposed reductive degradation pathway of this compound.
Caption: Proposed oxidative degradation pathway of this compound.
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol provides a starting point for investigating the degradation of this compound. The extent of degradation should be targeted at 5-20% to ensure that primary degradants are formed without excessive secondary degradation.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and white light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples by HPLC-UV and LC-MS/MS.
HPLC-UV/MS Method for Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative modes.
Quantitative Data Summary
The following table should be used to summarize the results of a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation of Parent | Number of Degradants Detected | Major Degradant(s) (Retention Time) |
| 0.1 M HCl | 24 h | 60°C | |||
| 0.1 M NaOH | 8 h | RT | |||
| 3% H2O2 | 24 h | RT | |||
| Heat (Solid) | 48 h | 80°C | |||
| Photolytic (UV) | 8 h | RT |
This table should be populated with experimental data.
References
- Aerobic Transformation of 2,4-Dinitrotoluene by Escherichia coli and Its Implications for the Detection of Trace Explosives. (2018).
- Identification of Nitroso Compounds from Biotransformation of 2,4-Dinitrotoluene. Journal of Agricultural and Food Chemistry.
- An Evaluation of Biotransformation Products from 2,4-Dinitrotoluene Under Nitrate-Reducing Conditions. (1995).
- Toxicological Profile for Dinitrotoluenes.
- Identification of biotransformation products from 2,4-dinitrotoluene. (1976). Applied and Environmental Microbiology.
- How To Overcome The Critical Challenges Faced In Forced Degrad
- New Approach Will Help Explain and Control Energetic Materials Degrad
- Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025). TA Instruments.
- Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology.
- A novel 2-aminomuconate deaminase in the nitrobenzene degradation pathway of Pseudomonas pseudoalcaligenes JS45. (1998). Journal of Bacteriology.
- Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300. (2017). PubMed.
- 4-Amino-2-nitrophenol: A Comprehensive Technical Review. Benchchem.
- Elucidating the Mechanisms of Reactions in Energetic Materials: A Critical Methodology Review. (2022). MDPI.
- A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review.
- 2,4-Dinitrotoluene Degradation P
- Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. (2024).
Sources
- 1. Aerobic Transformation of 2,4-Dinitrotoluene by Escherichia coli and Its Implications for the Detection of Trace Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitrotoluene Degradation Pathway [eawag-bbd.ethz.ch]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of biotransformation products from 2,4-dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precision Testing for Energetic Materials and Propellants [tainstruments.com]
- 10. onyxipca.com [onyxipca.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Amino-2,6-dinitrobenzenemethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Amino-2,6-dinitrobenzenemethanol, addressing common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically arise from three main sources: the synthetic route, side reactions, and degradation.
-
Synthesis-Related Impurities: These include unreacted starting materials or intermediates. For example, if the synthesis involves the reduction of a dinitro precursor, you might find residual starting material. A common synthetic route for related compounds involves nitration followed by partial reduction or amination, which can lead to isomeric impurities.[1][2]
-
Side-Reaction Byproducts: Isomeric variants, such as 2-Amino-4,6-dinitrobenzenemethanol, are common byproducts depending on the regioselectivity of the synthetic steps.[] Over-nitration or incomplete reactions can also introduce additional nitro or amino-substituted analogs.
-
Degradation Products: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air and light.[4] This often results in the formation of colored byproducts, such as N-oxides or azo compounds from oxidative coupling, leading to a sample that appears yellow, brown, or even reddish.[4][5]
Q2: My sample of this compound is dark red or brown instead of the expected color. What causes this, and can it be fixed?
A2: The discoloration is a classic sign of oxidation.[4] The amino group makes the aromatic ring electron-rich and highly susceptible to air oxidation, a process often catalyzed by light or trace metal ions.[5]
Solution: For minor discoloration, purification can often salvage the material.
-
Recrystallization with Activated Carbon: The first and often most effective approach is recrystallization from a suitable solvent with the addition of activated carbon (e.g., Norit). The activated carbon adsorbs the highly conjugated, colored impurities.[6]
-
Column Chromatography: If recrystallization is insufficient, column chromatography can separate the target compound from these polar, colored byproducts.
Prevention: To prevent future discoloration, always store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures.[4]
Q3: How do I choose the right analytical technique to assess the purity of my sample?
A3: A multi-technique approach is often best, but High-Performance Liquid Chromatography (HPLC) is the primary workhorse for quantitative purity analysis.
-
HPLC-UV: This is the gold standard for purity assessment of non-volatile organic compounds.[7] A reverse-phase C18 column is a good starting point. The method can be optimized to separate the main compound from synthesis-related impurities and degradation products.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, derivatization (e.g., silylation) of the hydroxyl and amino groups is typically required to make it suitable for GC analysis.[7][10] This is more useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful for structural confirmation and can help identify impurities if they are present at levels of ~1% or higher.
-
Melting Point Analysis: A sharp, narrow melting point range is a good qualitative indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Troubleshooting Purification Workflows
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Recovery During Recrystallization
-
Possible Cause 1: Incorrect Solvent Choice. The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Solution: Conduct a solvent screen with small amounts of your crude material. Test a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, toluene, and mixtures thereof. The presence of polar nitro, amino, and hydroxyl groups suggests that polar protic or aprotic solvents will be most effective.
-
-
Possible Cause 2: Cooling Too Rapidly. Rapid cooling can cause the compound to precipitate or "crash out" of the solution as a fine powder or oil, trapping impurities within the solid.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, induce further crystallization by placing the flask in an ice bath or refrigerator for an extended period.[8]
-
-
Possible Cause 3: Using an Excessive Amount of Solvent. Using too much solvent will result in a significant portion of your product remaining dissolved even after cooling, leading to low recovery.
-
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures you create a saturated solution, maximizing crystal yield upon cooling.
-
Issue 2: Significant Peak Tailing in Silica Gel Chromatography
-
Possible Cause: Strong Acid-Base Interaction. Silica gel is acidic (due to surface silanol groups, Si-OH) and can strongly interact with the basic amino group of your compound. This interaction prevents the compound from eluting cleanly, resulting in broad, tailing peaks and often poor separation.[11]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a competing base to your mobile phase to neutralize the acidic silanol sites. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol.[11] This allows your compound to elute more symmetrically.
-
Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a less acidic stationary phase, such as neutral alumina. Alternatively, use reverse-phase chromatography on a C18-functionalized silica support.
-
Choosing a Purification Strategy: A Logic Diagram
The following diagram outlines a decision-making process for selecting an appropriate purification method.
Caption: A decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a starting point for assessing the purity of this compound.
| Parameter | Specification |
| Instrumentation | HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 330 nm |
| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of acetonitrile/water (50:50) |
Rationale: A C18 column is a versatile, non-polar stationary phase suitable for retaining moderately polar aromatic compounds.[8] The acidic modifier (formic acid) helps to protonate the amino group, ensuring consistent ionization and sharp peak shapes.[5]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid dissolves.
-
Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add the chosen solvent in portions while heating and swirling the mixture on a hot plate until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization: If the solution is colored, add a small amount (~1-2% by weight of the crude material) of activated carbon to the hot solution.[6] Swirl for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
Protocol 3: Flash Column Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
References
- Rapid separation of nitroaromatic compounds by solvating gas chromatography. (2000). Drug and Chemical Toxicology, 23(1), 155-60.
- Amine Tre
- Nitration of Phenol and Purification by Column Chrom
- Workup: Amines. University of Rochester, Department of Chemistry.
- Technical Support Center: Purification of Polar Arom
- Method of purifying nitrated aromatic compounds from a nitration process. (2016).
- Comparative analysis of analytical methods for nitroarom
- Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds. (2025). BenchChem.
- An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol from 2,4-dinitrophenol. (2025). BenchChem.
- How do I purify ionizable organic amine compounds using flash column chrom
- Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitr
- Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. (n.d.). Sciencemadness.org.
- Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. (2015). Sciencemadness.org.
- This compound. CAS Common Chemistry.
- 4-Amino-2-Nitrophenol. PubChem.
- 2-AMINO-4,6-DINITROBENZENEMETHANOL. BOC Sciences.
- Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene. (2017).
- Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. (n.d.). SciELO.
- Application Notes and Protocols for the Derivatization of 4-Amino-2-nitrophenol for Enhanced Analytical Detection. (n.d.). Benchchem.
- Technical Support Center: Managing Impurities in 4-Amino-3,5-dichloro-2,6-difluoropyridine. (2025). BenchChem.
- Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques. (2025). BenchChem.
- Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024). Eruditio : Indonesia Journal of Food and Drug Safety.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Optimizing Recrystallization of Dinitroaniline Compounds
Welcome to the technical support center for the purification of dinitroaniline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of molecules. Dinitroanilines, characterized by their polar nitro groups and aniline backbone, present unique challenges and opportunities for purification.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.
Troubleshooting Guide: From Common Problems to Crystalline Purity
This section addresses the most frequent issues encountered during the recrystallization of dinitroaniline compounds in a direct question-and-answer format.
Question 1: My compound has "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer:
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid rather than a crystalline solid.[3][4] This occurs when the temperature of the solution is above the melting point of the solute at the point of supersaturation.[3][5] Dinitroaniline compounds can be susceptible to this for two primary reasons:
-
Depressed Melting Point: The presence of significant impurities can lower the melting point of your compound, making it more likely to liquefy before it has a chance to crystallize.[6][7]
-
High Solution Temperature: If the boiling point of your chosen solvent is higher than the melting point of your dinitroaniline compound, it will melt in the hot solvent and separate as an oil upon cooling.[8]
Immediate Remedial Actions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[3][8] This ensures the solution cools to a lower temperature before becoming supersaturated.
-
Slow Down the Cooling: Rapid cooling is a major contributor to oiling out.[6] Once the oil is re-dissolved, allow the flask to cool slowly on the benchtop, insulated by a few paper towels. Do not immediately place it in an ice bath. Slow cooling provides the necessary time for molecules to orient themselves into a stable crystal lattice.[9]
-
Vigorous Agitation: While the solution is cooling but still hot, scratching the inner surface of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization and prevent oiling.[5]
Preventative Strategies for Future Experiments:
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: If a single suitable solvent cannot be found, a mixed-solvent system is an excellent alternative. Dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a "bad" (but miscible) solvent until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clear the turbidity and then cool slowly.[10] A common and effective system for dinitroanilines is ethanol (good solvent) and water (bad solvent/anti-solvent).[11][12]
Question 2: I have followed the procedure, but no crystals are forming, even after cooling in an ice bath. What should I do?
Answer:
The failure of crystals to form from a cooled, supersaturated solution is a common issue. This typically stems from two primary causes: excessive solvent use or a high kinetic barrier to nucleation.[5][13]
Troubleshooting Steps:
-
Induce Nucleation: A supersaturated solution needs a starting point for crystal growth.[13]
-
Scratching: Use a glass stirring rod to vigorously scratch the inside of the flask just below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal formation.[8][13]
-
Seeding: If you have a small amount of the pure dinitroaniline compound, add a single tiny crystal ("seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[14]
-
-
Reduce Solvent Volume: The most frequent reason for failed crystallization is using too much solvent, which prevents the solution from becoming supersaturated upon cooling.[3][13] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Then, allow the more concentrated solution to cool again.[3]
-
Cool Further: If crystals still haven't formed, a colder temperature may be required to sufficiently decrease solubility. Use an ice-salt bath to achieve temperatures below 0 °C.[14]
Question 3: My final product yield is extremely low. How can I improve recovery?
Answer:
A low yield is disappointing but often correctable. It indicates that a significant portion of your compound remained dissolved in the mother liquor after filtration.[3]
Primary Causes and Solutions:
-
Cause: Using an excessive amount of solvent during the initial dissolution step.[8]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude solid. Work in small solvent additions, allowing the solution to return to a boil between additions.[9]
-
-
Cause: Premature crystallization during a hot filtration step (if performed).
-
Solution: Use a slight excess of solvent (10-15%) before hot filtration to keep the compound in solution. Also, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely in the filter paper.[8][14] After filtration, boil off the excess solvent to reach the saturation point before cooling.
-
-
Cause: Incomplete crystallization due to insufficient cooling time or temperature.
-
Solution: Ensure the solution has been cooled to room temperature before moving it to an ice bath. Leave it in the ice bath for at least 20-30 minutes to maximize crystal formation.[14]
-
-
Cause: Washing the collected crystals with a solvent that is not ice-cold.[8]
-
Solution: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent. Warm solvent will redissolve some of your product, washing it away with the filtrate.[8]
-
Workflow for Maximizing Yield
Caption: Troubleshooting workflow for low recrystallization yield.
Frequently Asked Questions (FAQs)
Q1: How do I select the ideal solvent for my dinitroaniline compound?
The choice of solvent is the most critical factor in a successful recrystallization.[15] The guiding principle is that the compound of interest should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[8][16] This large solubility differential is what allows for high recovery.
Key Solvent Characteristics:
-
Steep Solubility Curve: The solubility of the dinitroaniline should increase sharply with temperature.
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[17]
-
Chemical Inertness: The solvent must not react with your compound.[17]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals by drying.[15]
Solvent Selection Table for 2,4-Dinitroaniline
Based on experimental data, the following table ranks common solvents for 2,4-dinitroaniline. This provides an excellent starting point for solvent screening.
| Solvent | Relative Solubility | Boiling Point (°C) | Comments |
| Acetone | Very High[18] | 56 | May be too soluble for good recovery unless used as part of a mixed-solvent system. |
| Ethyl Acetate | High[18] | 77 | A good candidate for initial trials. |
| Ethanol | Moderate[18] | 78 | Excellent choice, especially for mixed-solvent recrystallization with water.[11] |
| Methanol | Moderate[18] | 65 | A good candidate with a convenient boiling point. |
| Toluene | Very Low[18] | 111 | Generally a poor solvent for dissolving dinitroanilines. Could potentially be used as an anti-solvent. |
Conceptual Solubility Curve for an Ideal Solvent
Caption: Ideal solubility curve for a recrystallization solvent.
Q2: My crude dinitroaniline sample is highly colored. Will recrystallization remove the color?
Often, yes, but it may require an additional step. Highly colored impurities can sometimes co-precipitate with your product. To remove them, you can use activated charcoal.[14]
Protocol for Decolorization:
-
Dissolve your crude dinitroaniline in the appropriate amount of hot solvent.
-
Remove the solution from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be significantly less colored.
-
Proceed with the cooling and crystallization steps as usual.[14]
Q3: How can I confirm the purity of my final product?
Assessing the purity of your recrystallized dinitroaniline is a crucial final step.
-
Melting Point Analysis: This is the most common and rapid method. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value (e.g., pure 2,4-dinitroaniline melts at 187–188 °C).[1] Impurities will cause the melting point to be depressed and the range to broaden.
-
Chromatography: For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify any remaining impurities.[19] Thin-Layer Chromatography (TLC) can also provide a quick qualitative check for the presence of impurities.
Standard Operating Protocol: Mixed-Solvent Recrystallization of 2,4-Dinitroaniline
This protocol details a reliable method for purifying 2,4-dinitroaniline using an ethanol/water mixed-solvent system.[11]
Materials:
-
Crude 2,4-dinitroaniline
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate
-
Hirsch or Büchner funnel with filter flask
-
Filter paper
Procedure:
-
Initial Dissolution: Place 1.0 g of crude 2,4-dinitroaniline into a 50 mL Erlenmeyer flask. Add approximately 20 mL of 95% ethanol.[11]
-
Heating: Gently heat the mixture on a hot plate until it boils. Stir continuously. The dinitroaniline should dissolve completely. If it does not, add more ethanol dropwise until a clear solution is obtained at the boiling point. Use the minimum amount necessary.
-
Addition of Anti-solvent: While the ethanol solution is still hot, begin adding hot deionized water dropwise. Swirl the flask after each addition. Continue adding water until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.[11]
-
Clarification: Add 1-2 drops of hot ethanol to the turbid solution, just enough to make it clear again. You now have a hot, saturated solution perfect for crystallization.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Yellow, needle-like crystals should begin to form.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion (a few mL) of ice-cold 50:50 ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for several minutes. The final product should be a dry, crystalline solid. Confirm purity via melting point analysis. A 90% recovery of the crude material can be expected.[11]
References
-
Title: Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions Source: Journal of Chemical & Engineering Data URL: [Link]
-
Title: Why do crystals oil out and what are the remedies and prevention methods? Source: Brainly URL: [Link]
-
Title: Recrystallization Handout Source: Los Angeles City College URL: [Link]
-
Title: 2,4-DINITROANILINE Source: Organic Syntheses URL: [Link]
-
Title: 3.6F: Troubleshooting (Crystallization) Source: Chemistry LibreTexts URL: [Link]
-
Title: Recrystallization (chemistry) Source: Wikipedia URL: [Link]
-
Title: Recrystallization (help meeeeee) Source: Reddit r/chemistry URL: [Link]
-
Title: Recrystallization using two solvents Source: YouTube URL: [Link]
-
Title: Mixed-solvent recrystallisation Source: University of York, Department of Chemistry URL: [Link]
-
Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]
-
Title: Recrystallization Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]
-
Title: Recrystallization Source: Chemistry LibreTexts URL: [Link]
-
Title: Recrystallization Source: Jack Westin URL: [Link]
-
Title: Dinitroaniline Source: Grokipedia URL: [Link]
-
Title: Growth and characterization of 6-chloro-2,4-dinitroaniline crystals in anti-solvent precipitation and reprecipitation methods Source: The Royal Society of Chemistry URL: [Link]
-
Title: 2,4-Dinitroaniline Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Problems with Recrystallisations Source: University of York, Department of Chemistry URL: [Link]
-
Title: Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique Source: MDPI URL: [Link]
-
Title: Problems in recrystallization Source: Biocyclopedia URL: [Link]
-
Title: Studies on crystal growth and physical properties of 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline single crystal Source: Semantic Scholar URL: [Link]
-
Title: Dinitroaniline Source: Wikipedia URL: [Link]
-
Title: Crystal Growth, Optical and Thermal Studies of 4-Nitroaniline 4- Aminobenzoic Acid: A Fluorescent Material Source: Chemical Science Review and Letters URL: [Link]
-
Title: Recrystallization Source: YouTube (Professor Dave Explains) URL: [Link]
-
Title: Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis Source: PubMed, National Institutes of Health URL: [Link]
- Title: Preparation of 2,6-dinitroanilines Source: Google Patents URL
-
Title: Preparation of M-Nitroaniline From Sodium Polysulfide Source: Scribd URL: [Link]
-
Title: Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection Source: PubMed, National Institutes of Health URL: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. brainly.com [brainly.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mt.com [mt.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 4-Amino-2,6-dinitrobenzenemethanol in storage
An In-Depth Technical Guide to the Stability of 4-Amino-2,6-dinitrobenzenemethanol in Storage
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, storage, and handling of this energetic compound. As Senior Application Scientists, we have synthesized data from published literature and established best practices for handling nitroaromatic compounds to create this comprehensive resource.
Chemical & Physical Profile
Understanding the fundamental properties of this compound is the first step toward ensuring its stability during storage and experimentation.
| Property | Value |
| Chemical Formula | C₇H₇N₃O₅ |
| IUPAC Name | (4-amino-2,6-dinitrophenyl)methanol |
| Molecular Weight | 229.15 g/mol |
| Appearance | Typically a yellow to orange crystalline solid |
| Classification | Energetic Material, Nitroaromatic Compound |
Core Stability Concerns: Frequently Asked Questions
This section addresses the primary factors that can compromise the integrity of this compound.
Q1: How does temperature affect the stability of this compound?
A1: As a dinitroaromatic compound, this compound is thermally sensitive and should be considered an energetic material.[1][2][3] Elevated temperatures can initiate exothermic decomposition, which in confined spaces or bulk quantities could lead to a runaway reaction.[4][5] Studies on related nitroaromatic compounds show that thermal decomposition can begin at temperatures well below the melting point and often involves complex, multi-step processes releasing gaseous products like H₂O, CO₂, and various nitrogen oxides (NOx).[6][7] Therefore, it is critical to avoid strong heating and to store the compound in a cool, temperature-controlled environment.
Q2: Is this compound sensitive to light?
A2: Yes. Nitroaromatic compounds are frequently susceptible to photodegradation upon exposure to UV or visible light.[6][8] The energy from light absorption can excite the nitro groups, leading to the formation of reactive intermediates and subsequent degradation.[9][10] This process can cause a visible color change in the material (e.g., darkening) and the formation of various photoproducts. To ensure integrity, the compound must be stored in light-resistant or amber containers, and experiments should be conducted with minimal light exposure where feasible.[11]
Q3: What chemical incompatibilities should I be aware of?
A3: this compound should be considered incompatible with several classes of chemicals:
-
Strong Bases: Contact with strong bases can lead to the formation of unstable, intensely colored salts (Meisenheimer complexes) and can catalyze rapid decomposition.[5]
-
Strong Oxidizing Agents: Mixing with strong oxidizers can create highly reactive and potentially explosive mixtures.
-
Strong Acids: While generally more stable in dilute acids, concentrated or hot acids can promote hydrolysis and other degradation reactions.
-
Reducing Agents: The nitro groups can be reduced by strong reducing agents, altering the chemical structure and properties of the compound.
Always consult the Safety Data Sheet (SDS) and perform a thorough compatibility check before mixing with other reagents.[12]
Q4: How does moisture or humidity impact the compound's stability?
A4: While specific hygroscopicity data for this compound is not widely available, many polar organic compounds, especially those with amino and hydroxyl groups, can absorb moisture from the air.[6] The presence of water can facilitate hydrolytic degradation pathways. Therefore, it is best practice to store the compound in a desiccated, tightly sealed container to minimize moisture uptake.
Visualizing the Molecule and Its Potential Degradation
To better understand the stability challenges, it is helpful to visualize the molecule and its potential points of failure under stress conditions.
Caption: Chemical structure of this compound.
Caption: Potential degradation pathways under various stress conditions.
Troubleshooting Guide for Experimental Issues
This guide provides a structured approach to resolving common issues encountered during the handling and analysis of this compound.
| Issue Encountered | Possible Cause(s) | Recommended Actions & Explanations |
| Solid material has darkened or changed color. | Photodegradation or Thermal Stress: Exposure to light or elevated temperatures can initiate decomposition, often resulting in colored byproducts or polymers. | 1. Verify Storage: Ensure the compound is stored in an amber or opaque vial, in a cool, dark place as recommended. 2. Purity Check: Perform an analytical purity check (e.g., HPLC, LC-MS) to quantify the extent of degradation before use. 3. Discard if Necessary: If significant degradation is confirmed, it is best to use a fresh, uncompromised lot to ensure experimental integrity. |
| Unexpected peaks appear in HPLC/LC-MS analysis. | 1. Sample Degradation: The compound may have degraded either in its solid state or after being dissolved in a solution. 2. Solvent Contamination/Reactivity: The solvent used may be contaminated or may be reacting with the compound. | 1. Analyze a Fresh Sample: Immediately prepare a solution from a fresh vial of the solid and analyze it to rule out degradation of the stock solution. 2. Use High-Purity Solvents: Always use fresh, HPLC-grade aprotic solvents (e.g., Acetonitrile) for stock solutions whenever possible. Protic solvents may facilitate hydrolysis.[13] 3. Prepare Solutions Fresh: Prepare solutions immediately before use to minimize time-dependent degradation. |
| Inconsistent results from the same stock solution over time. | Stock Solution Instability: The compound is degrading in the chosen solvent under your storage conditions (e.g., room temperature, exposure to light). | 1. Implement a "Fresh Prep" Policy: For all critical experiments, prepare a new solution from the solid material. Never rely on aged stock solutions. 2. Validate Solution Stability: If a stock solution must be stored, perform a short-term stability study by analyzing it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine its usable lifetime under your storage conditions. |
| Material fails to dissolve completely or forms a precipitate. | 1. Formation of Insoluble Degradants: Degradation may have produced insoluble polymeric materials. 2. Incorrect Solvent Choice: The solvent may not be appropriate for the desired concentration. | 1. Confirm Purity: Check the purity of the solid material. If it is degraded, insoluble polymers may be present. 2. Re-evaluate Solvent: Consult solubility data. While soluble in some organic solvents, high concentrations may still be problematic. Use of sonication can sometimes aid dissolution. |
Experimental Protocol: HPLC-UV Method for Purity Assessment
A validated, stability-indicating analytical method is crucial for confirming the purity of this compound and detecting any degradation products. This protocol outlines a standard reverse-phase HPLC method.[14]
Objective: To quantify the purity of this compound and separate it from potential impurities and degradation products.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), high purity
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC system with UV/DAD detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in acetonitrile to a final concentration of 1.0 mg/mL in a 10 mL volumetric flask.
-
If necessary, use brief sonication to aid dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm (or a DAD scan to identify λmax) |
| Gradient Elution | 0-2 min: 20% B 2-15 min: 20% to 80% B 15-18 min: 80% B 18-18.1 min: 80% to 20% B 18.1-25 min: 20% B (Re-equilibration) |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurity peaks relative to the main peak. Degradation is indicated by a decrease in the main peak area and a corresponding increase in impurity peaks over time or under stress conditions.
-
Caption: Experimental workflow for HPLC purity assessment.
Recommended Storage Conditions
To maximize the shelf-life and maintain the integrity of this compound, adhere strictly to the following storage protocols, which are based on established guidelines for energetic and sensitive chemical materials.[1][12][15][16]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, controlled environment (e.g., 2-8 °C). | Minimizes the rate of thermal decomposition and preserves chemical integrity.[6] |
| Light | Store in an amber or opaque, tightly sealed container. | Prevents photodegradation from UV and visible light exposure.[6][12] |
| Atmosphere | Store in a dry environment, preferably in a desiccator. | Prevents moisture absorption, which can lead to hydrolysis.[6] |
| Segregation | Store away from incompatible materials (strong bases, acids, oxidizers). | Prevents accidental contact that could lead to vigorous reactions or decomposition.[6][16] |
| Quantity | Keep stock quantities to a minimum in the laboratory. | Reduces the overall hazard associated with storing an energetic material.[15] |
References
- Saraduke Technical Services. (n.d.). Storage and Handling of Energetic Materials.
- R + P MESPRO. (n.d.). 05 – Energetic Materials: Safety, Storage, and Handling.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene.
- Purdue University. (2024). Energetic Materials Management Plan.
- YouTube. (2021). Ch4-23110 IV-Safety guidelines to handle energetic material/Explosives-Electro Static Discharge view.
- Gao, Y., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
- ResearchGate. (n.d.). High-Energy Materials Engineering and Management.
- ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters.
- ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds.
- PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
- PubMed. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
- ResearchGate. (n.d.). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
- Semantic Scholar. (n.d.). Spectroscopic and thermal studies on the decomposition of l,3,5-triamino-2,4,6-trinitrobenzene (TATB).
- NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.
- NIH. (2023). New thermal decomposition pathway for TATB. PMC.
- Environmental Health & Safety, University of Colorado Boulder. (n.d.). Chemical Storage Guidelines.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- NIH. (n.d.). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. PMC.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 4-Amino-2-nitrophenol for Enhanced Analytical Detection.
- Eawag. (2008). 2,4-Dinitrotoluene Degradation Pathway.
- Benchchem. (n.d.). Assessing the Purity of 2-Amino-4,6-dimethoxyprimidine: A Comparative Guide to Analytical Techniques.
- Benchchem. (n.d.). Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution.
Sources
- 1. Storage and Handling of Energetic Materials | Saraduke Technical Services [saraduketechnicalservices.com]
- 2. 05 – Energetic Materials: Safety, Storage, and Handling | R + P MESPRO [rp-mespro.de]
- 3. researchgate.net [researchgate.net]
- 4. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. nottingham.ac.uk [nottingham.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. purdue.edu [purdue.edu]
- 16. ehs.utoronto.ca [ehs.utoronto.ca]
handling and disposal of 4-Amino-2,6-dinitrobenzenemethanol waste
A Guide to Safe Handling, Troubleshooting, and Waste Disposal for Research Professionals
Disclaimer: The following guide is synthesized from authoritative data on dinitrobenzene compounds, nitroaromatics, and structurally similar aminobenzyl alcohols. As of the date of this document, a comprehensive Safety Data Sheet (SDS) for 4-Amino-2,6-dinitrobenzenemethanol (CAS No. 226711-12-2) is not widely available. Therefore, this compound should be handled with the utmost caution, assuming it possesses hazards similar to or greater than its parent and analogous compounds. This guide must be used as a supplement to, not a replacement for, your institution's established safety protocols and a thorough risk assessment conducted by qualified personnel.
Section 1: Frequently Asked Questions - Hazard Profile & Safe Handling
This section addresses fundamental safety questions regarding this compound, providing the essential knowledge needed before beginning any experimental work.
Q1: What is this compound and what are its primary hazards?
This compound is a nitroaromatic compound. Based on its structure, which combines a dinitrobenzene core with an amino group and a benzyl alcohol, it should be treated as a highly hazardous substance. The primary hazards are:
-
High Acute Toxicity: Assumed to be toxic or fatal if swallowed, inhaled, or absorbed through the skin. Dinitrobenzene compounds are known to be toxic by all routes of exposure[1].
-
Organ Damage: Prolonged or repeated exposure may cause damage to the liver, blood, central nervous system, and cardiovascular system[2][3].
-
Methemoglobinemia: A critical risk associated with nitroaromatic and aniline compounds. Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (a bluish discoloration of the skin)[3].
-
Skin and Eye Irritation: Expected to cause serious skin and eye irritation or damage[4].
-
Explosive Potential: Nitroaromatic compounds are often used in the manufacture of explosives. While the sensitivity of this specific compound is unknown, it should be considered potentially explosive, especially when subjected to heat, shock, or friction. Prolonged exposure to heat may result in spontaneous decomposition and explosion[3].
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is critical. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to provide appropriate PPE.[5] The following are mandatory:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data for breakthrough times. Double-gloving is recommended.
-
Eye/Face Protection: Use chemical safety goggles and a face shield that comply with OSHA regulations in 29 CFR 1910.133[2].
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure no skin is exposed.
-
Respiratory Protection: All handling of solid material or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols[2]. If exposure limits are exceeded, a NIOSH-approved respirator is required[2][3].
Q3: What are the signs and symptoms of exposure?
Exposure effects may be delayed. Be vigilant for the following symptoms after handling the compound:
-
Immediate (Acute): Irritation to the mouth, nose, and throat if inhaled[5]. Skin and eye irritation upon contact[4].
-
Systemic (Delayed Onset): Headache, dizziness, nausea, weakness, and cyanosis (blue lips, nail beds, and skin) are hallmark signs of methemoglobinemia[3]. You may also notice a bad taste or burning sensation in the mouth[3].
-
Chronic: Long-term exposure can lead to anemia and liver damage[3].
Q4: How should this compound be stored?
Proper storage is crucial to maintain chemical stability and prevent accidents.
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[2][6].
-
Keep containers tightly closed[2].
-
Store away from incompatible materials, particularly strong oxidizing agents, strong bases, caustics, and reducing agents[2][3].
-
Use explosion-proof electrical equipment in the storage area[5].
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides immediate, actionable steps for specific problems that may arise during experimentation.
Problem: I've spilled a small amount of solid this compound on my lab bench.
-
Causality: Spills of potent solid compounds pose a dual risk of inhalation (as dust) and dermal contact. The primary goal is to contain the spill without creating airborne particles.
-
Solution Protocol:
-
Alert & Isolate: Immediately alert personnel in the area. Secure the location and restrict access.
-
Ensure Ventilation: Verify that the chemical fume hood is operational. Do not attempt to clean a spill of this nature on an open bench without proper respiratory protection.
-
Don PPE: Ensure you are wearing the full, mandatory PPE described in Section 1.
-
Contain & Collect: Do NOT dry sweep. If necessary, gently moisten the material with water to prevent dust generation. Carefully collect the material using spark-proof tools and place it into a designated, sealed, and clearly labeled hazardous waste container[6].
-
Decontaminate: Thoroughly wash the spill area with soap and water. Collect the cleaning materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.
-
Documentation: Report the spill to your institution's Environmental Health & Safety (EHS) department.
-
Problem: How do I decontaminate glassware that has been in contact with the compound?
-
Causality: Trace residues can remain on glassware, posing an exposure risk to you or other lab members and potentially contaminating future experiments.
-
Solution Protocol:
-
Initial Rinse (in fume hood): Wearing appropriate PPE, rinse the glassware with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol). Collect this initial rinse solvent as hazardous waste.
-
Wash: Wash the rinsed glassware thoroughly with soap and hot water.
-
Final Rinse: Rinse with deionized water and allow to dry completely.
-
Verification: For highly sensitive downstream applications, a final rinse with clean solvent, which can then be analyzed by a sensitive technique like LC-MS, can validate the decontamination process.
-
Problem: My contaminated gloves or lab coat require disposal.
-
Causality: PPE becomes a secondary source of contamination once it has been in contact with the chemical. It must be treated as hazardous waste itself.
-
Solution Protocol:
-
Gloves: Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and place them directly into the designated solid hazardous waste container.
-
Lab Coat: Contaminated clothing should be carefully removed and placed in a sealed, labeled bag or container for disposal as hazardous waste. Do not take contaminated clothing home or attempt to launder it through standard services.
-
Section 3: Step-by-Step Waste Disposal Protocol
The disposal of this compound is strictly regulated. As the generator of the waste, you are legally responsible for its proper characterization and disposal according to federal, state, and local regulations.
Step 1: Waste Characterization
Due to its chemical structure (nitroaromatic) and the known high toxicity of analogous compounds, any waste containing this compound must be managed as hazardous waste . It falls under the regulations of the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8].
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe and compliant waste management.
-
Dedicated Waste Stream: Establish a dedicated hazardous waste stream specifically for this compound and materials contaminated with it.
-
DO NOT Mix: Never mix this waste with other chemical waste streams (e.g., halogenated solvents, aqueous waste) unless explicitly instructed to do so by your EHS department. Mixing can cause dangerous reactions.
-
Types of Waste:
-
Solid Waste: Unused or expired chemical, contaminated PPE, spill cleanup materials, and contaminated consumables (e.g., weigh boats, pipette tips).
-
Liquid Waste: Contaminated solvents from reactions or cleaning procedures.
-
Step 3: Containerization and Labeling
-
Container Selection: Use only approved, chemically compatible containers with secure, leak-proof lids. The container must be in good condition with no signs of damage.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" . The label must also include:
-
The full chemical name: "this compound" and any other components in the waste.
-
The approximate percentage of each component.
-
The specific hazard characteristics (e.g., "Toxic," "Reactive").
-
The date on which waste was first added to the container (the "accumulation start date").
-
Step 4: On-Site Accumulation and Storage
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
Container Management: Keep waste containers closed at all times except when adding waste.
-
Secondary Containment: Place containers in a secondary containment bin or tray that can hold the entire volume of the largest container to prevent the spread of spills.
Step 5: Final Disposal
-
Professional Disposal: The final disposal of this waste must be handled by a licensed and certified hazardous waste disposal company. Contact your institution's EHS department to arrange for a scheduled pickup.
-
Recommended Method: The universally recommended disposal method for nitroaromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle toxic emissions like nitrogen oxides (NOx)[2]. This ensures the complete destruction of the hazardous molecule. Landfilling is not a recommended practice.
Section 4: Visualization and Data Summary
Workflow for Waste Handling and Disposal
Sources
- 1. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Dinitrobenzene [cdc.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. nj.gov [nj.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
Validation & Comparative
A Comparative Analysis for Researchers: Isopicramic Acid vs. Picramic Acid
In the realm of nitroaromatic compounds, structural isomerism often gives rise to significant variations in chemical behavior, performance, and safety profiles. This guide provides an in-depth comparative analysis of two such isomers: isopicramic acid (4-amino-2,6-dinitrophenol) and picramic acid (2-amino-4,6-dinitrophenol). As a Senior Application Scientist, my objective is to present a nuanced comparison, grounded in experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The primary distinction between these two compounds lies in the position of the amino group on the dinitrophenol backbone. This seemingly subtle difference has profound implications for their electronic properties, intermolecular interactions, and, consequently, their utility in various fields, from the synthesis of energetic materials to their application as intermediates in the dye industry.[1][2][3] This guide will dissect these differences, offering a comprehensive overview of their synthesis, properties, and performance characteristics.
Chemical and Physical Properties: A Tale of Two Isomers
The distinct placement of the amino group in isopicramic acid and picramic acid directly influences their physical and chemical properties. Isopicramic acid, with its amino group in the para position relative to the hydroxyl group, exhibits a higher degree of symmetry compared to the ortho-substituted picramic acid.[1] This difference in symmetry can affect crystal packing and intermolecular hydrogen bonding, leading to variations in properties such as melting point and density.
| Property | Isopicramic Acid (4-amino-2,6-dinitrophenol) | Picramic Acid (2-amino-4,6-dinitrophenol) |
| Molecular Formula | C₆H₅N₃O₅ | C₆H₅N₃O₅ |
| Molecular Weight | 199.12 g/mol | 199.12 g/mol [2] |
| Appearance | Yellow powder[4] | Dark red needles or prisms[2][5] |
| Melting Point | Lower than picramic acid | 169-170 °C[6] |
| Solubility | Sparingly soluble in water | Low solubility in water (<0.1 g/100 mL at 20°C)[2] |
| Symmetry | Higher molecular symmetry | Lower molecular symmetry |
Table 1: Comparison of the chemical and physical properties of isopicramic acid and picramic acid.
Spectroscopic analysis further elucidates the structural differences between these two isomers. In the infrared (IR) spectrum of isopicramic acid, the signals for the amino group's stretching vibration are slightly shifted compared to those of picramic acid.[4] Notably, isopicramic acid can exist as a zwitterionic compound, which would result in the absence of a distinct hydroxyl group peak in its IR spectrum.[4]
Synthesis Pathways: A Divergence in Approach
The synthetic routes to isopicramic acid and picramic acid are fundamentally different, reflecting their distinct precursor molecules.
Synthesis of Isopicramic Acid
A common route to isopicramic acid starts with paracetamol (4-acetaminophenol).[1] The synthesis involves a two-step process:
-
Nitration: Paracetamol is nitrated using a mixture of concentrated sulfuric acid and ammonium nitrate to yield 4-acetamino-2,6-dinitrophenol.[4]
-
Deacetylation: The acetyl-protecting group is then removed by heating in sulfuric acid, followed by neutralization to yield isopicramic acid.[4][7]
Caption: Synthesis workflow for isopicramic acid starting from paracetamol.
Synthesis of Picramic Acid
Picramic acid is typically synthesized through the partial reduction of picric acid (2,4,6-trinitrophenol).[2][8] This method selectively reduces one of the ortho-nitro groups to an amino group.
-
Selective Reduction: Picric acid is treated with a reducing agent such as sodium hydrogen sulfide or ammonium sulfide.[2][9] The reaction is carefully controlled to prevent further reduction of the other nitro groups. The product is often the sodium salt of picramic acid.
-
Acidification: The resulting salt is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the free picramic acid.[9][10]
Caption: Synthesis workflow for picramic acid via the reduction of picric acid.
Performance in Applications: Energetic Materials and Dyes
Both isopicramic acid and picramic acid are utilized as intermediates in the synthesis of other compounds, particularly in the fields of energetic materials and dyes.
In the dye industry , picramic acid and its sodium salt, sodium picramate, are used in permanent hair dye formulations.[8][11] They act as colorants, imparting specific shades to the hair.[11] The final color depends on the other ingredients in the dye preparation.[11] While the use of isopicramic acid in dyes is less documented in the provided results, its structural similarity suggests potential applications in this area as well.
Safety and Toxicology: A Comparative Overview
Both isopicramic acid and picramic acid are hazardous compounds that require careful handling.
While specific toxicity data for isopicramic acid is less detailed in the search results, as an energetic material, it is expected to be handled with extreme caution.[4] All work with these compounds should be conducted in a well-ventilated area with appropriate personal protective equipment.
Analytical Methodologies: Detection and Quantification
Several analytical techniques are employed for the detection and quantification of these isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of picric acid and its derivatives, including picramic acid, in environmental samples.[15]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and specific UPLC-MS/MS method has been developed for the simultaneous determination of picric acid and picramic acid in aqueous samples.[16] This method utilizes a hydrophilic interaction liquid chromatography (HILIC) column for separation.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation and detection of these compounds.[4] It can be used to identify the presence of picramic acid or picramate in commercial products.
Experimental Protocol: UPLC-MS/MS Analysis of Isopicramic and Picramic Acids
The following is a generalized protocol based on established methods for the analysis of picramic acid.[16]
-
Sample Preparation:
-
Chromatographic Separation:
-
Column: Acquity UPLC BEH HILIC column (100 mm x 2.1 mm, 1.7 µm).[16]
-
Mobile Phase: A suitable gradient of solvents for HILIC separation (e.g., acetonitrile and an aqueous buffer).
-
Flow Rate: Optimized for the UPLC system.
-
Injection Volume: Typically in the low microliter range.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for these phenolic compounds.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for isopicramic acid and picramic acid for high selectivity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
The limits of detection (LODs) for picric acid and picramic acid have been reported to be 0.1 µg/L and 0.3 µg/L, respectively, using this method.[16]
-
Conclusion
The comparison between isopicramic acid and picramic acid serves as a compelling case study in the structure-property relationships of nitroaromatic compounds. While they share the same molecular formula, the positional isomerism of the amino group leads to distinct differences in their synthesis, physical properties, and thermal stability. Picramic acid is a well-established compound with documented applications in the dye industry and as a derivative of the explosive picric acid. Isopicramic acid, the more symmetric isomer, presents an interesting subject for further research, particularly in the field of energetic materials, although it appears to be less thermally stable. For researchers and professionals, the choice between these two compounds will ultimately depend on the specific requirements of their application, with careful consideration of their respective synthetic accessibility, performance characteristics, and safety profiles.
References
- European Commission. (2011, March 22).
- Synthesis of Picric Acid at Domestic Scales. International Journal of Scientific & Engineering Research.
- Wurzenberger, M. H., Lechner, J. T., Lommel, M., Klapötke, T. M., & Stierstorfer, J. (2022). Synthesis, Characterization and Derivatives of Iso‐Picramic Acid. Propellants, Explosives, Pyrotechnics, 47(3), e202100205.
- Sciencemadness Wiki. (2023, November 6). Picramic acid.
- National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8).
- Grokipedia. Picramic acid.
- National Center for Biotechnology Inform
- ChemicalBook. (2025, December 20).
- Wikipedia. (n.d.). Picramic acid.
- Cosmetics Info. (n.d.). Picramic Acid.
- U.S. Environmental Protection Agency. (2009, September 15). Provisional Peer-Reviewed Toxicity Values for Picramic Acid.
- PrepChem.com. (n.d.).
- Goerlitz, D. F., & Law, L. M. (1978). Analysis of picric acid in water by high-performance liquid chromatography. U.S.
- Wang, Z., Zhao, Y., & Wang, Q. (2012). Analysis of picric acid and picramic acid in water samples by ultra performance hydrophilic interaction chromatography-tandem mass spectrometry.
- United Chemical. (n.d.). Picramic acid 2 Amino 4,6 Dinitrophenol.
- Open Access LMU. (2022).
- Benchchem. (n.d.). 2-Amino-4,6-dinitrophenol|Picramic Acid For Research.
- ResearchGate. (n.d.). NMR spectroscopic data for the hydride complex of picric acid (I) and....
- ResearchGate. (2025, August 5).
- ChemicalBook. (n.d.). Picramic acid CAS#: 96-91-3.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- Nicoletti, M., Frezza, C., Bianco, A., & Serafini, M. (2018). Detection of picramic acid and picramate in henné products by NMR Spectroscopy.
- Der Pharma Chemica. (n.d.). An Overview of Picric Acid.
- DrugFuture. (n.d.). Picramic Acid.
- YouTube. (2016, February 17).
- Meldola, R., & Hewitt, J. T. (1913). XC. -The Absorption Spectra of Some Derivatives of the Nitroaminophenols in Relation to their Constitution. Journal of the Chemical Society, Transactions, 103, 876-890.
- PubMed. (n.d.).
Sources
- 1. d-nb.info [d-nb.info]
- 2. grokipedia.com [grokipedia.com]
- 3. unitedchemicalcn.com [unitedchemicalcn.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Picramic Acid | C6H5N3O5 | CID 4921319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Picramic Acid [drugfuture.com]
- 7. m.youtube.com [m.youtube.com]
- 8. journal.50sea.com [journal.50sea.com]
- 9. Picramic acid - Sciencemadness Wiki [sciencemadness.org]
- 10. prepchem.com [prepchem.com]
- 11. cosmeticsinfo.org [cosmeticsinfo.org]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. ec.europa.eu [ec.europa.eu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. [Analysis of picric acid and picramic acid in water samples by ultra performance hydrophilic interaction chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Potential of 4-Amino-2,6-dinitrobenzenemethanol Derivatives in Energetic Materials
A Comparative Guide to Performance and Synthesis
In the relentless pursuit of advanced energetic materials that offer a superior balance of performance and safety, researchers are increasingly turning their attention to novel molecular backbones. One such scaffold of growing interest is 4-Amino-2,6-dinitrobenzenemethanol. Its inherent functionalities—an amino group, two nitro groups, and a hydroxymethyl group—provide a versatile platform for the synthesis of a new generation of energetic compounds. This guide offers a comprehensive comparison of the projected performance of energetic materials derived from this precursor against established explosives, supported by analogous experimental data and detailed synthetic considerations.
The Strategic Advantage of the this compound Backbone
The molecular architecture of this compound offers several key advantages for the design of high-performance, insensitive energetic materials. The presence of both amino and nitro groups on the benzene ring can lead to extensive intramolecular and intermolecular hydrogen bonding, which is known to increase crystal density and thermal stability, and reduce sensitivity to mechanical stimuli[1]. Furthermore, the hydroxymethyl group presents a reactive site for further functionalization, allowing for the introduction of additional explosophoric moieties to enhance energetic output.
Proposed Synthesis of High-Performance Energetics
The transformation of this compound into a potent energetic material would likely involve two primary synthetic strategies: further nitration of the aromatic ring and esterification of the hydroxymethyl group.
Pathway 1: Aromatic Nitration
A critical step in enhancing the energetic properties is the introduction of a third nitro group onto the benzene ring to form 4-Amino-2,3,6-trinitrobenzenemethanol. This transformation would significantly improve the oxygen balance and density of the molecule.
Caption: Proposed nitration of this compound.
Pathway 2: Esterification of the Hydroxymethyl Group
The hydroxymethyl group can be readily esterified to introduce further energetic functionality. Nitration of the alcohol would yield a nitrate ester, a well-established explosophore.
Caption: Proposed esterification of the nitrated intermediate.
Performance Projections: A Comparative Analysis
While direct experimental data for the proposed derivatives of this compound is not yet available, we can project their performance characteristics based on structurally analogous compounds reported in the literature. For this comparison, we will consider the well-characterized energetic material 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene (Compound 8 in a referenced study), which shares a similar polysubstituted, highly nitrated aminobenzene core[1][2][3][4].
| Property | Projected Derivative (4-Amino-2,3,6-trinitrophenyl)methyl nitrate | 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene[1][2][3][4] | TNT[5][6][7][8] | RDX[5][6][7][8] | HMX[5][6][7][8] |
| Density (g/cm³) | ~1.9 - 2.0 | 2.078 | 1.654 | 1.82 | 1.91 |
| Detonation Velocity (m/s) | ~8700 - 8900 | 8750 | 6900 | 8750 | 9100 |
| Detonation Pressure (GPa) | ~36 - 38 | 36.5 | 19 | 34 | 39 |
| Impact Sensitivity (J) | ~10 - 15 | 11 | 15 | 7.5 | 7.4 |
| Friction Sensitivity (N) | > 360 | Not Reported | 353 | 120 | 120 |
| Thermal Decomposition (°C) | ~200 - 220 | 205 | 295 | 210 | 280 |
Note: The values for the projected derivative are estimations based on the performance of structurally similar compounds and are intended for comparative purposes.
The projected data suggests that energetic materials derived from this compound could offer performance characteristics comparable to or exceeding those of RDX, with the potential for reduced sensitivity, a highly desirable trait in modern explosives.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments that would be required to synthesize and characterize these novel energetic materials.
Synthesis of 4-Amino-2,3,6-trinitrobenzenemethanol
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool a mixture of concentrated sulfuric acid (98%) and fuming nitric acid (99%) to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add this compound to the cooled acid mixture while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration, washed with cold water until neutral, and then dried.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the purified 4-Amino-2,3,6-trinitrobenzenemethanol.
Synthesis of (4-Amino-2,3,6-trinitrophenyl)methyl nitrate
-
Reaction Setup: In a flask cooled to 0 °C, add acetic anhydride followed by the slow addition of fuming nitric acid.
-
Addition of Intermediate: Add the synthesized 4-Amino-2,3,6-trinitrobenzenemethanol in small portions to the nitrating mixture.
-
Reaction: Stir the mixture at a controlled temperature for a specified period.
-
Workup: Quench the reaction by pouring it into a mixture of ice and water. Collect the solid product by filtration, wash thoroughly with water, and dry.
Characterization
-
Structural Confirmation: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the molecular structure of the synthesized compounds.
-
Purity Assessment: Employ elemental analysis to determine the elemental composition and confirm the purity of the final products.
-
Thermal Stability: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the decomposition temperature and thermal stability of the energetic materials.
-
Sensitivity Testing: Determine the impact and friction sensitivity using standardized BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer and friction apparatus[9][10][11].
-
Performance Evaluation: The detonation velocity and pressure can be predicted using thermochemical codes like EXPLO5, based on the calculated heat of formation and measured density[12].
Conclusion
The strategic functionalization of this compound presents a promising avenue for the development of next-generation energetic materials. The projected performance characteristics of its derivatives, particularly in terms of a favorable balance between high energy output and reduced sensitivity, warrant further experimental investigation. The synthetic pathways and characterization protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile energetic precursor.
References
-
2‐Fluoro‐1,3‐diamino‐4,6‐dinitrobenzene (ZXC‐7) and 2‐Fluoro‐1,3,5‐triamino‐4,6‐dinitrobenzene (ZXC‐8): Thermally Stable Explosives with Outstanding Properties. (2022). ResearchGate. [Link]
- A review of energetic materials synthesis. (2002). Thermochimica Acta.
-
Theoretical study of friction sensitivity of energetic materials. (2023). ResearchGate. [Link]
- Synthesis and Characterization of Energetic Plasticizer AMDNNM. (2009). Organic Process Research & Development.
-
Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene. (2017). ChemistryOpen. [Link]
- Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). (2001). Propellants, Explosives, Pyrotechnics.
- Synthesis and Energetic Properties of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol. (2015). Chemistry - A European Journal.
-
Synthesis and Detonation Properties of 5‐Amino‐2,4,6‐trinitro‐1,3‐dihydroxy‐benzene. (2017). ChemistryOpen. [Link]
-
Impact and Friction Sensitivity of Energetic Materials: Methodical Evaluation of Technological Safety Features. (2021). ResearchGate. [Link]
- Synthesis and Properties of 4-Amino-2, 6-bis(5-amino-1 H -tetrazol)-3, 5-dinitropyridine. (2017).
- Sensitivity and Performance of Energetic M
-
Friction, impact, and electrostatic discharge sensitivities of energetic materials. (1985). OSTI.GOV. [Link]
-
Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene. (2017). PubMed. [Link]
-
Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (2014). ResearchGate. [Link]
-
Synthesis and Detonation Properties of 5‐Amino‐2,4,6‐trinitro‐1,3‐dihydroxy‐benzene. (2017). ChemistryOpen. [Link]
-
Best known heat‐resistant explosives. (2022). ResearchGate. [Link]
-
Energetic amino(dinitro)benzene and dinitropyrazole moieties connected with C‐N and C−C bonds. (2021). ResearchGate. [Link]
-
Investigation into the Synthesis of Several TATB-Inspired Energetic Materials. (2019). National Institutes of Health. [Link]
-
Computational Studies on Nitro, Nitramino, and Dinitramino Derivatives of 1-Aminoazadiboridine as High Energetic Material. (2016). ResearchGate. [Link]
-
Comparison of TNT, RDX and HMX biodegradation as a single compound or in a mixture of the three explosives. (2014). ResearchGate. [Link]
-
Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines. (2022). MDPI. [Link]
- Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0). (2020). U.S. Environmental Protection Agency.
-
Computational Design of Novel Energetic Materials: Dinitro-bis-triazolo-tetrazine. (2016). ResearchGate. [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). National Institutes of Health. [Link]
-
Common explosives (TNT, RDX, HMX) and their fate in the environment: Emphasizing bioremediation. (2017). PubMed. [Link]
-
Thermal stability and detonic properties of plastic bonded explosive formulations of 1,3,5-triamino-2,4,6-trinitrobenzene re-crystallized from an ionic liquid/co-solvent system. (2014). ResearchGate. [Link]
-
1 Physical and chemical properties of TNT, RDX and HMX. (2008). ResearchGate. [Link]
-
Biodegradation of the Explosives TNT, RDX and HMX. (2009). ResearchGate. [Link]
-
4-Amino-2,6-Dinitrotoluene. (2023). PubChem. [Link]
-
2-Fluoro-1,3-diamino-4,6-dinitrobenzene (ZXC-7) and 2-Fluoro-1,3,5-triamino-4,6-dinitrobenzene (ZXC-8): Thermally Stable Explosives with Outstanding Properties. (2022). Semantic Scholar. [Link]
Sources
- 1. Synthesis and Detonation Properties of 5‐Amino‐2,4,6‐trinitro‐1,3‐dihydroxy‐benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common explosives (TNT, RDX, HMX) and their fate in the environment: Emphasizing bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Friction, impact, and electrostatic discharge sensitivities of energetic materials (Technical Report) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Guide to Dinitroaniline Isomers: Distinguishing Structural Nuances
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. The six isomers of dinitroaniline, with the chemical formula C₆H₅N₃O₄, present a classic analytical challenge due to their identical mass and elemental composition.[1] This guide provides an in-depth spectroscopic comparison of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitroaniline, offering insights into how subtle differences in the substitution patterns on the benzene ring manifest in their respective spectra. By understanding these spectroscopic signatures, researchers can confidently differentiate between these closely related compounds.
This guide will delve into the comparative analysis of dinitroaniline isomers using four key spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral variations and provide detailed experimental protocols to enable the acquisition of high-quality, reproducible data.
The Dinitroaniline Isomers at a Glance
The six structural isomers of dinitroaniline are distinguished by the positions of the two nitro (-NO₂) groups relative to the amino (-NH₂) group on the benzene ring. These are:
-
2,3-Dinitroaniline
-
2,4-Dinitroaniline
-
2,5-Dinitroaniline
-
2,6-Dinitroaniline
-
3,4-Dinitroaniline
-
3,5-Dinitroaniline
The electronic and steric environment of the amino and nitro groups in each isomer is unique, leading to distinct interactions with electromagnetic radiation and characteristic fragmentation patterns. These differences form the basis for their spectroscopic differentiation.
I. Ultraviolet-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of maximum absorbance (λmax) is influenced by the extent of conjugation and the electronic effects of the substituents. For dinitroanilines, the interaction between the electron-donating amino group and the electron-withdrawing nitro groups significantly affects the energy of the π → π* transitions.
Theoretical Considerations
The λmax for aromatic compounds is sensitive to the degree of conjugation and the presence of auxochromes (electron-donating groups) and chromophores (electron-withdrawing groups). The amino group acts as a powerful auxochrome, while the nitro groups are strong chromophores. The position of these groups relative to each other dictates the extent of intramolecular charge transfer, which in turn affects the energy required for electronic excitation. Generally, isomers with greater potential for resonance and charge transfer will exhibit a red shift (longer λmax).
Comparative UV-Vis Data of Dinitroaniline Isomers
| Isomer | λmax (nm) | Solvent |
| 2,4-Dinitroaniline | 257, 335 | Acetic Acid[2] |
| 2,4-Dinitroaniline | 346 | Not Specified[3] |
| 3-Nitrophenol | 275, 340 | Not Specified[4] |
| Nitrobenzene | >290 | Water[5] |
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the standard procedure for obtaining the UV-Vis spectrum of a dinitroaniline isomer.
Caption: Workflow for FTIR spectroscopic analysis of dinitroaniline isomers.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the positions of the amino and nitro groups, making it an excellent technique for isomer differentiation.
Theoretical Considerations
The electron-withdrawing nitro groups deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, the electron-donating amino group shields adjacent protons, causing an upfield shift. The multiplicity of the aromatic protons is determined by the number of adjacent protons, following the n+1 rule. The coupling constants provide information about the relative positions of the coupled protons (ortho, meta, or para coupling).
Comparative ¹H NMR Data of Dinitroaniline Isomers
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicities | Solvent |
| 2,4-Dinitroaniline | 8.77 (d), 8.36 (dd), 7.12 (d) | DMSO-d₆ [6] |
| 2,6-Dinitroaniline | In N-(2,6-dinitrophenyl)-ethylenediamine, the two methylene groups have the same chemical shift, suggesting a symmetric environment. [7] | Nitromethane [7] |
| 3,5-Dinitroaniline | Spectral data available (NMR: 1836, Sadtler Research Laboratories Spectral Collection). [2] | Not Specified |
Note: The chemical shifts and coupling constants are highly dependent on the solvent used. For accurate comparison, spectra should be acquired in the same deuterated solvent.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the general procedure for preparing a sample for ¹H NMR analysis. [8] dot
Caption: Workflow for ¹H NMR spectroscopic analysis of dinitroaniline isomers.
IV. Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. While all dinitroaniline isomers have the same nominal mass, their fragmentation patterns under techniques like Electron Ionization (EI) can differ based on the stability of the resulting fragments.
Theoretical Considerations
In EI-MS, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, NO, and other small neutral molecules. The relative abundance of these fragment ions can be indicative of the isomer's structure. For example, isomers that can form more stable fragment ions will show a higher abundance of those ions in the mass spectrum.
Comparative Mass Spectrometry Data of Dinitroaniline Isomers
| Isomer | Key m/z values and relative intensities |
| 2,4-Dinitroaniline | Molecular Ion (M⁺˙) at m/z 183. Significant fragments at m/z 153 ([M-NO]⁺), 137 ([M-NO₂]⁺), 123, 107, 91, 75, 63. [2] |
| 2,6-Dinitroaniline | Molecular Ion (M⁺˙) at m/z 183. [2] |
| 3,5-Dinitroaniline | Molecular Ion (M⁺˙) at m/z 183. [2] |
Note: A detailed comparative analysis of the fragmentation patterns of all six isomers under identical ionization conditions is recommended for definitive differentiation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a general procedure for analyzing a volatile solid sample by EI-MS. [9] dot
Caption: Workflow for EI-MS analysis of dinitroaniline isomers.
Conclusion
The spectroscopic differentiation of dinitroaniline isomers is a multifaceted task that relies on the careful application and interpretation of several analytical techniques. UV-Vis spectroscopy offers initial clues based on electronic transitions, while IR spectroscopy provides a detailed fingerprint of functional groups and substitution patterns. ¹H NMR spectroscopy is arguably the most powerful tool for unambiguous isomer identification through the analysis of chemical shifts and coupling constants of the aromatic protons. Finally, mass spectrometry confirms the molecular weight and offers further structural insights through fragmentation analysis.
By employing a combination of these spectroscopic methods and following standardized experimental protocols, researchers can confidently distinguish between the six dinitroaniline isomers, ensuring the accuracy and integrity of their scientific endeavors.
References
Sources
- 1. 2,3-Dinitroaniline [webbook.nist.gov]
- 2. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dinitroaniline(97-02-9) 1H NMR [m.chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Toxicological Analysis of Dinitroaromatic Compounds: A Guide for Researchers
This guide provides a detailed comparison of the toxicology of dinitroaromatic compounds, with a focus on dinitrotoluene (DNT) and dinitrobenzene (DNB) isomers. It is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and mechanistic pathways to facilitate a comprehensive understanding of their relative toxicities.
Introduction to Dinitroaromatic Compounds
Dinitroaromatic compounds are a class of chemicals characterized by a benzene ring substituted with two nitro groups (-NO2). They are widely used as intermediates in the synthesis of a vast array of industrial products, including dyes, pesticides, explosives, and polyurethanes. Due to their widespread use, human and environmental exposure is a significant concern, necessitating a thorough understanding of their toxicological profiles. The toxicity of these compounds is not uniform and is highly dependent on the specific arrangement of the nitro groups on the aromatic ring, a concept known as isomerism. This guide will delve into the structural nuances that dictate the toxicological effects of various DNT and DNB isomers.
Mechanisms of Toxicity: The Central Role of Metabolic Activation
The toxicity of dinitroaromatic compounds is intrinsically linked to their metabolism within the body. The parent compounds themselves are often not the primary toxicants; rather, it is their metabolic transformation into reactive intermediates that leads to cellular damage.
A key pathway in the bioactivation of dinitroaromatics is the reduction of their nitro groups. This process, primarily carried out by nitroreductases present in both mammalian tissues and gut microflora, involves a stepwise reduction of the nitro group to nitroso and then to N-hydroxyamino intermediates.[1][2] These N-hydroxyamino metabolites are highly reactive and are considered the ultimate toxicants and carcinogens. They can covalently bind to cellular macromolecules such as DNA and proteins, leading to mutations and cellular dysfunction.[1]
Cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes, also play a role in the metabolism of aromatic compounds, although their specific role in the toxicity of dinitroaromatics is complex and can involve both activation and detoxification pathways.[3][4][5] For instance, CYP enzymes are known to be involved in the metabolism of toluene, the parent compound of DNTs.[6][7]
The primary toxic manifestations of dinitroaromatic compound exposure include:
-
Methemoglobinemia: The oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it incapable of transporting oxygen. This leads to cyanosis and cellular hypoxia.[8]
-
Oxidative Stress: The metabolic cycling of nitroaromatic compounds can generate reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.
-
Genotoxicity: The formation of DNA adducts by reactive metabolites can lead to mutations and chromosomal damage, which can initiate carcinogenesis.[9]
Caption: Metabolic activation pathway of dinitroaromatic compounds leading to toxicity.
Comparative Acute Toxicity
The acute toxicity of dinitroaromatic compounds, often quantified by the median lethal dose (LD50), varies significantly among isomers. The following tables summarize the oral LD50 values for various DNT and DNB isomers in rats and mice. A lower LD50 value indicates higher acute toxicity.
Table 1: Comparative Acute Oral Toxicity (LD50) of Dinitrotoluene (DNT) Isomers
| Compound | Species | Sex | LD50 (mg/kg) | Reference |
| 2,3-Dinitrotoluene | Rat (Sprague-Dawley) | Male | 1,120 | [10] |
| 2,3-Dinitrotoluene | Mouse (CF-1) | Male | 1,070 | [10] |
| 2,4-Dinitrotoluene | Rat (Sprague-Dawley) | Male | 568 | [11] |
| 2,4-Dinitrotoluene | Rat | Female | 650 | [11] |
| 2,4-Dinitrotoluene | Mouse | Male | 1,954 | [11] |
| 2,4-Dinitrotoluene | Mouse | Female | 1,340 | [11] |
| 2,5-Dinitrotoluene | Rat | - | 707 | [12] |
| 2,6-Dinitrotoluene | Rat (Sprague-Dawley) | Male | 535 | [11] |
| 2,6-Dinitrotoluene | Rat | Female | 795 | [11] |
| 2,6-Dinitrotoluene | Mouse | Male | 621 | [11] |
| 2,6-Dinitrotoluene | Mouse | Female | 807 | [11] |
| 3,4-Dinitrotoluene | Rat | - | 807 | [13] |
| 3,4-Dinitrotoluene | Mouse | - | 747 | [13] |
| 3,5-Dinitrotoluene | Rat | - | 216 | [14] |
| 3,5-Dinitrotoluene | Mouse | - | 607 | [14] |
Table 2: Comparative Acute Oral Toxicity (LD50) of Dinitrobenzene (DNB) Isomers
| Compound | Species | Sex | LD50 (mg/kg) | Reference |
| 1,2-Dinitrobenzene | - | - | Data not readily available | - |
| 1,3-Dinitrobenzene | Rat | Male | 91 | [15] |
| 1,3-Dinitrobenzene | Rat | Female | 81 | [15] |
| 1,3-Dinitrobenzene | Rat | - | 59 | [15] |
| 1,4-Dinitrobenzene | Rat | - | 5 (ATE) | [9] |
ATE: Acute Toxicity Estimate
From the data, it is evident that the positioning of the nitro groups has a profound impact on acute toxicity. For instance, among the DNT isomers, 3,5-DNT appears to be the most acutely toxic to rats, while 2,4-DNT is more toxic than 2,5-DNT and 3,4-DNT. In the case of dinitrobenzenes, 1,4-DNB and 1,3-DNB exhibit significantly higher acute toxicity compared to the dinitrotoluenes.
Key Toxicological Endpoints
Beyond acute lethality, dinitroaromatic compounds elicit a range of systemic toxic effects.
Hematotoxicity: Methemoglobinemia
A hallmark of dinitroaromatic compound toxicity is the induction of methemoglobinemia.[8] The metabolic intermediates of these compounds can oxidize the iron in hemoglobin, leading to a decreased oxygen-carrying capacity of the blood.[12] In vitro studies have shown that dinitrobenzenes can directly induce the conversion of deoxyhemoglobin to methemoglobin.[12] All three isomers of dinitrobenzene have been shown to cause a time-dependent increase in methemoglobin in red blood cell suspensions.[13]
Hepatotoxicity
The liver is a primary target organ for the toxicity of many dinitroaromatic compounds, which is not surprising given its central role in metabolism. The 2,6-DNT isomer, in particular, has been identified as a potent hepatocarcinogen in rats.[3] Studies have shown that 2,6-DNT can induce DNA damage in liver cells.[9]
Reproductive and Developmental Toxicity
Several dinitroaromatic compounds have been shown to adversely affect the male reproductive system. Chronic exposure to technical grade DNT or 2,6-DNT has been found to cause testicular atrophy and decreased spermatogenesis in animal studies.[11]
Genotoxicity and Carcinogenicity
The mutagenic potential of dinitroaromatic compounds is a significant concern. The Ames test, a bacterial reverse mutation assay, is commonly used to screen for mutagenicity. The genotoxicity of DNT isomers has been investigated in vivo, with 2,6-DNT showing positive results for DNA damage in rat hepatocytes.[1][9]
Table 3: Summary of In Vivo Genotoxicity of Dinitrotoluene (DNT) Isomers
| Isomer | Test System | Endpoint | Result | Reference |
| 2,3-DNT | Rat Hepatocyte (Comet Assay) | DNA Damage | Negative | [9] |
| 2,4-DNT | Rat Hepatocyte (Comet Assay) | DNA Damage | Negative | [9] |
| 2,5-DNT | Rat Hepatocyte (Comet Assay) | DNA Damage | Negative | [9] |
| 2,6-DNT | Rat Hepatocyte (Comet Assay) | DNA Damage | Positive | [9] |
| 3,4-DNT | Rat Hepatocyte (Comet Assay) | DNA Damage | Negative | [9] |
| 3,5-DNT | Rat Hepatocyte (Comet Assay) | DNA Damage | Negative | [9] |
The major isomers of DNT (2,4- and 2,6-DNT) are classified as "likely to cause cancer in humans."[9]
Experimental Protocols for Toxicity Assessment
To ensure the scientific integrity and reproducibility of toxicological studies, standardized protocols are essential. Below are detailed methodologies for two key assays used in the evaluation of dinitroaromatic compounds.
Ames Test for Mutagenicity Assessment
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of a chemical.[10]
Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test chemical to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium. Many dinitroaromatic compounds require metabolic activation to become mutagenic, so the test is often performed with and without the addition of a rat liver extract (S9 fraction), which contains metabolic enzymes like cytochrome P450s.
Step-by-Step Protocol:
-
Strain Preparation: Culture the appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight in a nutrient broth.
-
Metabolic Activation (S9 Mix): If required, prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+), and buffers. Keep the mix on ice.
-
Test Compound Preparation: Dissolve the dinitroaromatic compound in a suitable solvent (e.g., DMSO) to create a series of concentrations.
-
Plate Incorporation Assay:
-
To a tube containing molten top agar (at 45°C), add the bacterial culture, the test compound solution (or solvent control), and either the S9 mix or a buffer.
-
Quickly vortex the tube and pour the contents onto a minimal glucose agar plate (lacking histidine).
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic response.
Caption: Workflow for the Ames test to assess the mutagenicity of dinitroaromatic compounds.
Determination of Methemoglobinemia
This protocol outlines a spectrophotometric method for quantifying methemoglobin in blood samples.
Principle: Methemoglobin has a characteristic absorbance spectrum that differs from that of oxyhemoglobin and deoxyhemoglobin. This difference in absorbance can be used to quantify the percentage of methemoglobin in a blood sample. A common method is based on the Evelyn-Malloy method, which measures the change in absorbance at 630 nm after the addition of cyanide, which converts methemoglobin to cyanmethemoglobin.
Step-by-Step Protocol:
-
Sample Collection: Collect whole blood in a tube containing an anticoagulant (e.g., heparin).
-
Hemolysate Preparation: Lyse a known volume of the blood sample by adding a lysing agent (e.g., saponin solution or distilled water).
-
Initial Absorbance Reading: Dilute the hemolysate with a phosphate buffer and measure the absorbance at 630 nm (A1).
-
Conversion to Cyanmethemoglobin: Add a few drops of a neutral potassium cyanide solution to the cuvette. This will convert all the methemoglobin to cyanmethemoglobin, which does not absorb light at 630 nm.
-
Final Absorbance Reading: After a few minutes, measure the absorbance of the solution again at 630 nm (A2).
-
Total Hemoglobin Determination: To determine the total hemoglobin concentration, add a few crystals of potassium ferricyanide to another aliquot of the diluted hemolysate to convert all hemoglobin to methemoglobin, followed by the addition of potassium cyanide to form cyanmethemoglobin. Measure the absorbance at 540 nm.
-
Calculation: The percentage of methemoglobin can be calculated using the following formula: % Methemoglobin = [(A1 - A2) / (Total Hemoglobin Absorbance at 540 nm)] x 100
A simple bedside test involves placing a drop of the patient's blood on white filter paper; blood with high levels of methemoglobin will appear chocolate-brown and will not turn red upon exposure to air.
Caption: Workflow for the spectrophotometric determination of methemoglobin in a blood sample.
Conclusion
The toxicity of dinitroaromatic compounds is a complex interplay of their chemical structure, metabolic activation, and the resulting interactions with biological systems. This guide has highlighted the significant differences in toxicity among various isomers of dinitrotoluene and dinitrobenzene, underscoring the critical importance of isomer-specific toxicological evaluation. The primary mechanisms of toxicity, including methemoglobinemia, hepatotoxicity, and genotoxicity, are driven by the metabolic formation of reactive intermediates. For researchers, scientists, and drug development professionals, a thorough understanding of these comparative toxicities and the underlying mechanisms is paramount for accurate risk assessment and the development of safer chemical alternatives.
References
-
PubChem. (n.d.). 2,5-Dinitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dinitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dinitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
- Lent, E. M., et al. (2012). Assessment of the in vivo genotoxicity of isomers of dinitrotoluene using the alkaline Comet and peripheral blood micronucleus assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 742(1-2), 54-60.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services, Public Health Service.
-
PubChem. (n.d.). 2,3-Dinitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
- National Institute for Occupational Safety and Health (NIOSH). (1985). Current Intelligence Bulletin 44: Dinitrotoluenes (DNT). DHHS (NIOSH)
- Nakajima, T., et al. (1995). Cytochrome P450 isozymes responsible for the metabolism of toluene and styrene in human liver microsomes. Xenobiotica, 25(12), 1393-1403.
- Williams, D. E. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Critical reviews in microbiology, 34(2), 99-114.
- Nakajima, T., et al. (1992). A comparative study on the contribution of cytochrome P450 isozymes to metabolism of benzene, toluene and trichloroethylene in rat liver. Biochemical pharmacology, 43(2), 251-257.
- Piekarski, B. (2006). [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds]. Postepy higieny i medycyny doswiadczalnej (Online), 60, 578-586.
- An, S. S., & Kim, Y. C. (2009). A simple quantitative bedside test to determine methemoglobin. The Journal of emergency medicine, 37(4), 419–421.
- U.S. Environmental Protection Agency. (2016). Technical Fact Sheet – Dinitrotoluene (DNT).
- International Agency for Research on Cancer (IARC). (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 65.
-
Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
- Watkins, P. B. (1990). Role of cytochromes P450 in drug metabolism and hepatotoxicity. Seminars in liver disease, 10(4), 235–250.
-
Medscape. (2023, December 23). Methemoglobinemia Workup. Retrieved from [Link]
-
Dr. Oracle. (2023, May 15). How to evaluate Methemoglobinemia? Retrieved from [Link]
- Juárez, O., et al. (2012). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 76(3), 646-671.
- Kim, Y. M., & Kim, J. H. (2014). Two cases of methemoglobinemia induced by the exposure to nitrobenzene and aniline. Annals of occupational and environmental medicine, 26, 19.
-
Cleveland Clinic. (n.d.). Methemoglobinemia (MetHb). Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2016). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services, Public Health Service.
- Organisation for Economic Co-operation and Development (OECD). (2003). SIDS Initial Assessment Report for Dinitrotoluene (isomers mixture).
- Spain, J. C. (Ed.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
- Williams, D. E. (2012). Nitroreduction: a critical metabolic pathway for drugs, environmental pollutants, and explosives.
-
MicroBiol Notes. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
-
Iphase Biosciences. (2023, March 11). Ames Test for N-Nitrosamines: Assessing Mutagenicity. Retrieved from [Link]
- Organisation for Economic Co-operation and Development (OECD). (1996). SIDS Initial Assessment Report for BENZENE, 1,4-DICHLORO-2-NITRO-.
-
National Center for Biotechnology Information. (n.d.). Table 3-10, Genotoxicity of Dinitrotoluene Isomers In Vivo - Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for 1,4-Dinitrobenzene (p-Dinitrobenzene) (CASRN 100-25-4).
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services, Public Health Service.
- U.S. Environmental Protection Agency. (2021). Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1).
- Almazrou, A., et al. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Molecules (Basel, Switzerland), 27(17), 5573.
- Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403–449.
-
Wikipedia. (n.d.). 1,2-Dinitrobenzene. Retrieved from [Link]
Sources
- 1. Table 3-10, Genotoxicity of Dinitrotoluene Isomers In Vivo - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of cytochromes P450 in drug metabolism and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 isozymes responsible for the metabolism of toluene and styrene in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study on the contribution of cytochrome P450 isozymes to metabolism of benzene, toluene and trichloroethylene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aoemj.org [aoemj.org]
- 7. Assessment of the in vivo genotoxicity of isomers of dinitrotoluene using the alkaline Comet and peripheral blood micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dinitrobenzene induces methemoglobin formation from deoxyhemoglobin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship between red blood cell uptake and methemoglobin production by nitrobenzene and dinitrobenzene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Precursors in the Synthesis of Advanced Energetic Materials
This guide provides an in-depth comparison of traditional versus alternative precursors for the synthesis of key energetic materials. We will explore the underlying chemical principles, present detailed experimental data, and offer step-by-step protocols for innovative synthetic routes that prioritize safety, environmental sustainability, and performance.
Introduction: The Imperative for Greener and Safer Energetics
The synthesis of energetic materials has traditionally relied on a narrow range of petroleum-derived precursors, such as benzene and toluene, and employed harsh, hazardous reagents like fuming nitric and sulfuric acids. This paradigm is facing increasing scrutiny due to several critical limitations:
-
Environmental Toxicity: Traditional synthesis pathways often generate significant quantities of toxic and acidic waste, posing substantial environmental risks. The precursors themselves, like benzene, are often carcinogenic.
-
Workplace Safety: The use of highly corrosive acids and the production of sensitive intermediates create significant safety hazards for personnel.
-
Precursor Availability: Reliance on fossil fuels ties the production of critical materials to a volatile and finite resource.
-
Performance Plateaus: Many legacy energetic materials, like 2,4,6-trinitrotoluene (TNT), offer limited performance by modern standards.
The field is therefore actively pursuing alternative precursors and "green" synthesis strategies. These new approaches aim to develop energetic materials that are not only more powerful and less sensitive (safer to handle) but are also synthesized through processes that are more sustainable and environmentally benign. This guide will explore several key examples of this shift, focusing on biomass-derived and nitrogen-rich heterocyclic precursors.
Case Study 1: From Wood to Warhead - A Biomass-Derived Alternative to TNT
2,4,6-Trinitrotoluene (TNT) has been a benchmark explosive for over a century, but its synthesis from toluene is inefficient and environmentally problematic. A promising alternative is the synthesis of a similar melt-castable explosive, 2,4,6-trinitrophloroglucinol (TNP), from phloroglucinol, which can be derived from renewable biomass sources.
Traditional vs. Alternative: A Head-to-Head Comparison
The traditional synthesis of TNT involves the nitration of toluene, a multi-step process that requires harsh conditions and produces isomeric impurities that must be removed. In contrast, phloroglucinol, obtainable from sources like bark or through synthetic biology pathways, can be nitrated more efficiently and under milder conditions to yield a high-purity product.
Performance Data: TNT vs. TNP
| Property | 2,4,6-Trinitrotoluene (TNT) | 2,4,6-Trinitrophloroglucinol (TNP) | Justification for Comparison |
| Density (g/cm³) | 1.65 | 1.81 | Higher density often correlates with superior detonation performance. |
| Detonation Velocity (m/s) | 6,900 | 7,300 | A direct measure of the explosive's power and brisance. |
| Detonation Pressure (GPa) | 19 | 27 | Indicates the pressure exerted by the detonation front. |
| Impact Sensitivity (J) | 15 | >40 | Higher values indicate greater insensitivity to accidental detonation by impact. |
Data compiled from various sources for illustrative comparison.
Workflow Diagram: Biomass to High-Performance Explosive
The following diagram illustrates the conceptual pathway from a renewable biomass feedstock to the advanced energetic material TNP, bypassing traditional petroleum-based precursors.
Caption: Contrasting synthesis logic for RDX vs. a high-nitrogen insensitive munition.
Experimental Protocol: Synthesis of 4,4'-Dinitro-3,3'-azofurazan (DTAF) - A High-Nitrogen Example
This protocol describes the synthesis of DTAF, a melt-castable high-nitrogen explosive, from a safer precursor than those used for many traditional melt-casts. Warning: This procedure involves highly energetic materials and should only be performed by trained professionals in a properly equipped laboratory with all necessary safety precautions.
-
Synthesis of the Precursor (3,4-Diaminofurazan):
-
This precursor is typically synthesized in a multi-step process starting from simpler materials, a common strategy in building complex heterocyclic systems. The synthesis is well-documented in the literature and is assumed as a starting point here.
-
-
Oxidative Coupling:
-
In a 100 mL flask, suspend 5 g of 3,4-diaminofurazan in 40 mL of water.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (bleach) dropwise with vigorous stirring. The reaction is exothermic; maintain the temperature below 5°C. The color of the solution will change as the azo bridge is formed.
-
After the addition is complete, stir for an additional 1 hour at 5°C. The product, 3,3'-diamino-4,4'-azofurazan, will precipitate.
-
-
Nitration to DTAF:
-
Filter the intermediate product and wash with cold water. Without extensive drying, transfer the moist solid to a flask containing 50 mL of 100% nitric acid, pre-cooled to -5°C.
-
Stir the mixture at this temperature for 4 hours. The solid will dissolve as it is converted to the final product.
-
Carefully pour the reaction mixture onto 200 g of crushed ice. The DTAF product will precipitate as a pale yellow solid.
-
Filter the solid, wash extensively with cold water, and dry carefully in a vacuum desiccator.
-
Future Outlook and Challenges
The transition to alternative precursors for energetic materials synthesis is not merely a theoretical exercise; it is an active and vital field of research. While promising candidates have been identified, several challenges remain for their widespread adoption:
-
Scale-Up and Cost: Synthesizing complex precursors, especially those derived from biomass or multi-step heterocyclic chemistry, can be more expensive than sourcing traditional petrochemicals. Economical scale-up is a primary hurdle.
-
Process Optimization: Many of the "greener" lab-scale syntheses still require optimization to minimize waste and energy consumption in an industrial setting.
-
Qualification and Certification: Any new energetic material must undergo rigorous and lengthy testing to be certified for use, a process that can take years.
Despite these challenges, the trajectory is clear. The future of energetic materials lies in precursors that are renewable, less toxic, and can be used to build molecules that are both safer to handle and superior in performance. Continued innovation in synthetic chemistry, biotechnology, and process engineering will be the key drivers of this essential evolution.
References
-
Klapötke, T. M. (2017). Green Energetic Materials. Angewandte Chemie International Edition, 56(35), 10474-10477. [Link]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Dinitroaromatics
Welcome to a comprehensive guide on the validation of analytical methods for dinitroaromatic compounds. This document is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for the detection and quantification of these molecules. Dinitroaromatics are significant in various fields, from environmental monitoring of explosives like dinitrotoluene (DNT) to their presence as potential genotoxic impurities (GTIs) in pharmaceutical manufacturing.[1][2][3] The validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated is accurate, reproducible, and fit for its intended purpose.
This guide moves beyond a simple checklist of validation parameters. It provides a comparative analysis of the most prevalent chromatographic techniques, explains the rationale behind methodological choices, and offers detailed, field-tested protocols. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline and established procedures like the U.S. Environmental Protection Agency (EPA) Method 8330B, providing a framework for developing self-validating analytical systems.[4][5][6][7]
The Analytical Landscape: Choosing the Right Tool for the Job
The two primary workhorses for the analysis of dinitroaromatic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][8] The choice between them is dictated by the analyte's physicochemical properties (volatility and thermal stability), the sample matrix, and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely adopted technique, particularly for environmental samples, as codified in EPA Method 8330B.[1][5][9] Its key advantage lies in its applicability to a broad range of dinitroaromatics, including those that are thermally labile and thus unsuitable for GC.
-
Expertise & Experience: The causality behind HPLC's success is its separation mechanism based on polarity, which is well-suited for the diverse functional groups found in dinitroaromatics and their degradation products. Coupling HPLC with an Ultraviolet (UV) detector provides a robust, cost-effective, and surprisingly sensitive method, as nitroaromatic compounds possess strong chromophores that absorb well at specific wavelengths (e.g., 254 nm).[10][11] For enhanced selectivity and lower detection limits, mass spectrometry (MS) detectors, particularly tandem MS (MS/MS), can be employed.[12][13]
Gas Chromatography (GC)
GC offers superior resolution and is ideal for volatile and semi-volatile dinitroaromatics.[8][14] When coupled with a mass spectrometer (GC-MS), it provides exceptional selectivity and definitive identification based on mass spectra.
-
Expertise & Experience: The choice of detector is critical in GC. While detectors like the Electron Capture Detector (ECD) are highly sensitive to electronegative nitro groups, they can be less selective.[15] A mass spectrometer is often preferred for its ability to provide structural information, which is invaluable for impurity identification.[3][15] However, a key consideration is the thermal stability of the analytes. Some dinitroaromatics can degrade in the high temperatures of the GC inlet, necessitating careful method development. For certain compounds, derivatization may be employed to improve volatility and thermal stability.[16]
The following diagram illustrates a decision-making workflow for selecting the appropriate primary analytical technique.
Caption: Decision tree for analytical method selection.
Method Validation: A Framework for Trustworthiness
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[7] The ICH Q2(R1) guideline provides a comprehensive framework, which we will use to compare our HPLC and GC methods.[4][6]
Core Validation Parameters
The following parameters are essential for validating quantitative methods for dinitroaromatics.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). In HPLC-UV, this is demonstrated by separating all peaks of interest to baseline resolution. For GC-MS, specificity is proven by unique retention times and distinct mass fragmentation patterns.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by a series of at least five standards, with the results assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery studies in the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Comparative Performance Data
The table below summarizes typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of common dinitrotoluenes (DNTs). These values are synthesized from various established methods and research articles.
| Validation Parameter | HPLC-UV (based on EPA 8330B) | GC-MS | Authoritative Source/Reference |
| Specificity | High; confirmed by retention time and UV spectrum. Potential co-elution of isomers (e.g., 2,4- and 2,6-DNT) requires careful column selection and optimization.[5] | Very High; confirmed by retention time and unique mass spectrum. | [3][15] |
| Linearity (r²) | > 0.995 | > 0.995 | [3][17] |
| Range | ~0.1 µg/mL to 20 µg/mL | ~0.05 µg/mL to 10 µg/mL | [3][12] |
| Accuracy (Recovery) | 90-110% in water and soil matrices | 85-115% depending on matrix and extraction | [9][18] |
| Precision (RSD) | < 10% | < 15% | [3][14] |
| LOD | ~0.1 - 1 µg/L (ppb) in water | ~0.5 - 5 µg/L (ppb) in water | [9][11][18] |
| LOQ | ~0.5 - 5 µg/L (ppb) in water | ~1 - 15 µg/L (ppb) in water | [9] |
| Robustness | Generally robust; sensitive to mobile phase composition and pH. | Robust; sensitive to inlet temperature and carrier gas flow rate. | General knowledge |
Note: Values can vary significantly based on the specific analyte, matrix, instrumentation, and sample preparation method used.
Experimental Protocols: From Sample to Result
A self-validating system requires meticulous and well-documented protocols. Below are representative workflows for sample preparation and analysis.
General Sample Preparation Workflow
Effective sample preparation is crucial for removing interferences and concentrating the analytes. The choice of technique depends on the sample matrix.
Caption: General sample preparation workflows for water and soil.
Protocol 1: HPLC-UV Analysis of Dinitroaromatics (Adapted from EPA 8330B)
This protocol is designed for the quantification of dinitroaromatics in environmental samples.
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A secondary phenyl column can be used for confirmation.
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 50:50 v/v). [Note: Some methods use a gradient for better separation of complex mixtures].[10][11]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 - 100 µL.
-
UV Detection: 254 nm.[10]
-
-
Calibration:
-
Prepare a stock standard solution of dinitroaromatic compounds in acetonitrile.
-
Perform serial dilutions to create at least five working standards spanning the expected concentration range of the samples.
-
Inject each standard in triplicate to establish the calibration curve.
-
-
Sample Analysis:
-
Prepare the sample extract as described in the workflow above.
-
Inject the sample extract into the HPLC system.
-
Identify peaks based on retention time compared to the standards.
-
Quantify the analyte concentration using the established calibration curve.
-
-
Quality Control (Self-Validation):
-
System Suitability: Before analysis, inject a mid-level standard to check for theoretical plates, peak asymmetry, and retention time stability.
-
Blanks: Analyze a method blank with each batch to check for contamination.
-
Spikes: Analyze a matrix spike and a matrix spike duplicate for every 20 samples to assess accuracy and precision.
-
Continuing Calibration Verification (CCV): Inject a mid-level standard every 10-15 samples to ensure the instrument's calibration remains stable.
-
Protocol 2: GC-MS Analysis of Dinitroaromatics
This protocol is suitable for the analysis of thermally stable dinitroaromatics in various matrices.
-
Instrumentation & Conditions:
-
GC-MS System: Standard GC with a Mass Spectrometric detector.
-
Column: A low-polarity capillary column such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[14]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector at 250 °C. A splitless injection is used for trace analysis.
-
Oven Program: Example: Hold at 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Calibration:
-
Prepare calibration standards as described for the HPLC method.
-
Analyze the standards to create a calibration curve based on the area of the target quantification ion.
-
-
Sample Analysis:
-
Inject the prepared sample extract.
-
Identify compounds by comparing retention times and mass spectra to those of authentic standards.
-
Quantify using the calibration curve.
-
-
Quality Control (Self-Validation):
-
Follow similar QC procedures as outlined for HPLC (blanks, spikes, CCVs).
-
Internal Standard: It is highly recommended to use an internal standard (e.g., a deuterated analog of the analyte) to correct for variations in injection volume and matrix effects.
-
Conclusion: Ensuring Data Integrity
By grounding your methodology in the principles of ICH Q2(R1), employing rigorous quality control, and understanding the causality behind your experimental choices, you can develop a self-validating system. This ensures that your data is not only technically sound but also defensible, trustworthy, and authoritative.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: EPA-RCA: 8330B: Explosives by HPLC Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS Source: Shimadzu Scientific Instruments URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Explosives/Energetics Source: RTI Laboratories URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Enhanced Analysis of Explosives Listed in EPA Method 8330B using APCI-LC-MS/MS Source: LCGC International URL: [Link]
-
Title: Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One Source: PLOS One URL: [Link]
-
Title: 6. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: 2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Technical Fact Sheet – Dinitrotoluene (DNT) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Characterization of aerosol nitroaromatic compounds: Validation of an experimental method Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke Source: National Institutes of Health (NIH) URL: [Link]
-
Title: On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water Source: PubMed URL: [Link]
-
Title: Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Preservation of Water Samples Containing Nitroaromatics and Nitramines Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS Source: National Institutes of Health (NIH) URL: [Link]
-
Title: NITROAROMATIC COMPOUNDS: METHOD 2005 Source: Wikisource URL: [Link]
-
Title: Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS Source: PubMed URL: [Link]
-
Title: Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS Source: Agilent Technologies URL: [Link]
-
Title: Environmental assessment of explosives in water samples Source: ALS Life Sciences URL: [Link]
Sources
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. NEMI Method Summary - 8330B [nemi.gov]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. osha.gov [osha.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
The Dinitroaniline Dichotomy: A Comparative Guide to Computational and Experimental Data
In the landscape of chemical research and drug development, dinitroaniline derivatives represent a class of compounds with significant and varied biological activities.[1] Their applications range from widely-used pre-emergence herbicides like trifluralin and pendimethalin, which function by inhibiting microtubule formation, to potential therapeutic agents.[1][2] The exploration of this chemical space is increasingly a dual endeavor, relying on the predictive power of computational modeling and the empirical validation of laboratory experiments. This guide provides an in-depth comparison of these two approaches, offering insights into their synergy, methodologies, and practical applications for researchers, scientists, and drug development professionals.
The Synergy of Bits and Beakers: An Integrated Approach
The modern research paradigm no longer views computational and experimental methods as separate disciplines but as interwoven components of a cyclical discovery process. Computational chemistry allows for the rapid, cost-effective screening of virtual libraries containing thousands of dinitroaniline derivatives, prioritizing candidates with the highest predicted efficacy and lowest potential toxicity. This in silico first approach significantly narrows the field, allowing experimental efforts to be focused on the most promising molecules.
Conversely, experimental data is the ultimate arbiter of a model's validity. Empirical results from in vitro and in vivo assays provide the essential feedback loop to refine and improve the accuracy of computational predictions. This iterative process of prediction, synthesis, testing, and refinement accelerates the journey from initial concept to a viable lead compound.
Case Study 1: Predicting Bioactivity with QSAR and Molecular Docking
A primary application of dinitroaniline derivatives is in agriculture as herbicides.[1][2] Their mechanism of action often involves binding to tubulin, thereby disrupting microtubule assembly and inhibiting cell division in target weeds.[2][3] Computational methods are exceptionally well-suited to explore and predict this type of structure-activity relationship.
The Computational Workflow: QSAR and Molecular Docking
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the chemical structure of compounds with changes in their biological activity.[4][5] For dinitroaniline herbicides, a QSAR model might relate physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric factors) to their experimentally determined phytotoxicity.[5][6]
Molecular docking, a more structurally specific method, predicts the preferred orientation of a ligand (the dinitroaniline derivative) when bound to a receptor (tubulin), and estimates the strength of the interaction, often expressed as a binding energy or docking score.[7][8][9]
Caption: Integrated workflow for bioactivity prediction.
Experimental Validation: Synthesis and Phytotoxicity Assays
The top candidates predicted by computational models are then synthesized.[10] The synthesis of dinitroaniline derivatives often involves the reaction of a substituted chlorobenzene with ammonia, followed by nitration.[1]
Following synthesis and purification, the compounds are subjected to biological evaluation. For herbicides, a common method is the Allium cepa (onion root) test, which assesses phytotoxicity and antimitotic activity by measuring the inhibition of root growth and observing cytogenetic disorders.[11]
Data Comparison: Predicted vs. Experimental
The true power of this integrated approach is realized when the computational predictions are compared directly with the experimental results.
| Compound | Predicted Binding Affinity (Docking Score, kcal/mol) | Experimental Phytotoxicity (IC50, µM) |
| Trifluralin | -8.5 | 0.5 |
| Pendimethalin | -8.2 | 0.8 |
| Derivative A | -9.1 | 0.3 |
| Derivative B | -7.4 | 2.5 |
Note: The data in this table is illustrative. Actual values would be sourced from specific research studies.
The correlation between a lower (more favorable) docking score and a lower IC50 value (higher potency) validates the computational model. Discrepancies, such as a compound with a good predicted score but poor experimental activity, provide valuable insights for model refinement.
Case Study 2: Characterizing Physicochemical Properties
Beyond biological activity, understanding the fundamental physicochemical properties of dinitroaniline derivatives is crucial. Spectroscopic and structural data provide a detailed picture of the molecule, which can be powerfully complemented by computational chemistry.
The Computational Approach: DFT for Spectroscopy and Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure of molecules.[12][13] It is an invaluable tool for predicting a range of properties:
-
Molecular Geometry: DFT calculations can determine the optimized 3D structure, including bond lengths and angles.
-
Spectroscopic Data: Time-Dependent DFT (TD-DFT) can predict electronic transitions, corresponding to UV-Vis absorption maxima.[12][13] The Gauge-Including Atomic Orbital (GIAO) method can predict NMR chemical shifts.[13][14] DFT can also calculate vibrational frequencies, which correlate with peaks in an IR spectrum.[13][15]
Experimental Characterization
The synthesized dinitroaniline derivatives are characterized using a suite of standard analytical techniques:[16]
-
Spectroscopy: UV-Vis, FTIR, and NMR (¹H and ¹³C) are used to confirm the chemical structure and electronic properties.
-
X-ray Crystallography: Provides the definitive experimental 3D structure of the molecule in its solid state.
Caption: Physicochemical characterization workflow.
Data Comparison: Calculated vs. Measured
A side-by-side comparison of the data reveals the accuracy of the computational methods and aids in the interpretation of experimental spectra.
| Property | Computational (DFT/B3LYP/6-31G)* | Experimental |
| UV-Vis (λmax, nm) | 375 | 380 |
| ¹H NMR (δ, ppm) | 7.85 (d), 8.50 (d), 8.90 (s) | 7.91 (d), 8.55 (d), 8.93 (s) |
| Bond Length (C-N, Å) | 1.375 | 1.372 |
Note: The data in this table is illustrative for 2,4-Dinitroaniline. The specific DFT functional and basis set would be chosen based on the system under study.
The close agreement between the calculated and experimental values demonstrates the predictive power of DFT for these systems.[12] This allows researchers to confidently use computational methods to study derivatives that are difficult to synthesize or handle experimentally.
Methodologies in Detail
For research to be trustworthy and reproducible, the underlying protocols must be robust and clearly articulated.
Experimental Protocol: Synthesis of a 2,4-Dinitroaniline Derivative
-
Starting Material: Begin with 1-chloro-2,4-dinitrobenzene.
-
Ammonolysis: Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a sealed pressure vessel.
-
Reaction: Add an excess of aqueous ammonia. Heat the mixture at 170°C for 4 hours.
-
Isolation: Cool the reaction mixture. The product, 2,4-dinitroaniline, will precipitate.
-
Purification: Filter the solid product, wash with water to remove any ammonium chloride, and then recrystallize from aqueous ethanol to obtain pure 2,4-dinitroaniline.
-
Characterization: Confirm the identity and purity of the product using melting point determination, FTIR, and NMR spectroscopy.
Computational Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation: Obtain the crystal structure of the target protein (e.g., tubulin) from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign partial charges.
-
Ligand Preparation: Draw the 3D structure of the dinitroaniline derivative using a molecular editor. Minimize its energy using a suitable force field. Assign rotatable bonds.
-
Grid Box Definition: Define the search space (grid box) for docking. This is typically centered on the known active site of the receptor.
-
Docking Execution: Run the AutoDock Vina algorithm. It will sample different conformations of the ligand within the grid box and score them based on its scoring function.
-
Analysis: Analyze the results. The output will provide the binding energy (in kcal/mol) and the predicted binding pose for the top-ranked conformations. Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization program like PyMOL or Chimera.
Conclusion
The study of dinitroaniline derivatives is a prime example of how computational and experimental chemistry can converge to accelerate scientific discovery. Computational tools like QSAR, molecular docking, and DFT provide powerful predictive capabilities, enabling researchers to design and prioritize molecules with desired properties in silico. Experimental synthesis and testing provide the essential real-world data to validate these predictions and uncover new biological insights. By embracing an integrated workflow that leverages the strengths of both domains, researchers in drug development and agricultural science can more efficiently navigate the complex path from molecular concept to impactful application.
References
-
Bin Selim, E. A., Al–Douh, M. H., & Yusr, K. M. (2024). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Al-Nahrain Journal of Science. Available at: [Link]
-
Ciccotta, A., et al. (2021). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Sciences Europe. Available at: [Link]
-
Hall, R. C., & Giam, C. S. (1972). Synthesis of dinitroaniline as plant growth regulators and for identification of amines. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Ma, C., et al. (2010). Structural and computational analysis of α-tubulin isotypes in Toxoplasma gondii. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Dinitroaniline. Available at: [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Available at: [Link]
-
Ebuka, A. F., et al. (2021). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. ResearchGate. Available at: [Link]
-
Jadhav, A. L., Nazirkar, S. K., & Khomane, A. V. (2021). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development. Available at: [Link]
-
Yeleznitskaya, E. N., et al. (2007). New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. ResearchGate. Available at: [Link]
-
Yang, G. (2006). Development of quantitative structure-activity relationships and its application in rational drug design. Current Pharmaceutical Design. Available at: [Link]
-
Hristova, S., et al. (2019). Comparative analysis between experimental and DFT FT-IR spectra of N1-(4-methylpyridin-2-yl)naphthalene-1-carboxamide. ResearchGate. Available at: [Link]
-
Kapoor, Y., & Kumar, K. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. ScienceForecast Publications. Available at: [Link]
-
Yeleznitskaya, E. N., et al. (2007). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. ResearchGate. Available at: [Link]
-
Cronin, M. (2009). Quantitative Structure-Activity Relationships (QSAR) in Drug Design. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE. Available at: [Link]
-
Sravanthi, V., & Kumar, K. (2017). Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II Inhibitors. R Discovery. Available at: [Link]
-
Han, H., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science. Available at: [Link]
-
Khan, S. A., et al. (2023). Synthesis, Antioxidant, Molecular Docking and DNA Interaction Studies of Metal-Based Imine Derivatives. MDPI. Available at: [Link]
-
Kumar, A., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Fassihi, A., et al. (2014). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Research in Pharmaceutical Sciences. Available at: [Link]
-
Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. Available at: [Link]
Sources
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. ijnrd.org [ijnrd.org]
- 6. scienceforecastoa.com [scienceforecastoa.com]
- 7. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of dinitroaniline as plant growth regulators and for identification of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization | Al-Nahrain Journal of Science [anjs.edu.iq]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Amino-2,6-dinitrobenzenemethanol
This document provides comprehensive guidance for the proper and safe disposal of 4-Amino-2,6-dinitrobenzenemethanol, a chemical compound requiring careful handling due to its potential hazards. This guide is intended for laboratory professionals, including researchers, scientists, and drug development experts, who may handle this or structurally related compounds. The procedures outlined below are based on established safety protocols for nitroaromatic compounds and are designed to ensure the safety of personnel and compliance with environmental regulations.
Hazard Profile and Risk Assessment
Anticipated Hazards:
-
Toxicity: Dinitroaromatic compounds are often toxic if ingested, inhaled, or absorbed through the skin.[1] Some related compounds may induce methemoglobinemia.[4]
-
Irritation: This compound is likely to be an irritant to the skin, eyes, and respiratory tract.
-
Explosive Potential: Nitroaromatic compounds can be explosive, particularly when dry or subjected to heat, shock, or friction.[2][5]
-
Environmental Hazard: Many nitroaromatic compounds are toxic to aquatic life with long-lasting effects. Therefore, discharge into the environment must be strictly avoided.[6]
Given these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[1] | To protect eyes from splashes or aerosols of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption.[1] |
| Body Protection | A laboratory coat. | To protect skin and clothing from contamination.[1] |
| Respiratory | Work must be conducted in a chemical fume hood.[6][7] | To prevent inhalation of dust or vapors, which are likely to be toxic.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following workflow must be strictly adhered to.
Workflow for Disposal
Detailed Procedures
1. Waste Segregation and Collection
-
Waste Stream: This compound must be disposed of as hazardous chemical waste.[7][8]
-
Collection: All materials contaminated with this compound, including weighing papers, gloves, and reaction byproducts, must be collected for disposal as hazardous waste.[8]
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong bases, or reducing agents.[3][9] Keep it separate from non-hazardous waste.
2. Containerization and Labeling
-
Container: Use a designated, non-reactive, and sealable container that is in good condition with a secure cap.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents.[7] Do not use abbreviations.
3. Temporary Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Environment: The storage area should be cool, dry, and well-ventilated.[1] Protect from light and sources of ignition.[3][6]
-
Secondary Containment: It is best practice to place the waste container within secondary containment to mitigate potential spills.
4. Waste Pickup and Disposal
-
Professional Disposal: Arrange for a licensed hazardous waste disposal contractor to pick up and dispose of the waste.[8]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.[10][11] Incineration in a licensed facility is a common and effective method for the disposal of such compounds.[8]
5. Decontamination of Glassware
-
Initial Rinse: Glassware that has been in contact with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before standard washing.
-
Rinsate Collection: The rinsate from the decontamination process must be collected and disposed of as hazardous waste.[12]
-
Final Cleaning: After decontamination, the glassware can be cleaned using standard laboratory procedures.
6. Spill Management
-
Minor Spills:
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert material, such as vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6][13]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[13] Collect all decontamination materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency response team.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Conclusion
The safe and compliant disposal of this compound is essential for protecting laboratory personnel and the environment. By understanding the potential hazards and adhering to the detailed procedures outlined in this guide, researchers can manage this chemical waste stream responsibly. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
-
Material Safety Data Sheet - 1,3-Dinitrobenzene - Cole-Parmer. (n.d.). Retrieved from [Link]
-
4-Amino-2,6-dinitrotoluene - Hazardous Agents | Haz-Map. (n.d.). Retrieved from [Link]
-
Provisional Peer Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0) - PPRTV Library. (n.d.). Retrieved from [Link]
-
4-Amino-2,6-Dinitrotoluene | C7H7N3O4 | CID 29574 - PubChem. (n.d.). Retrieved from [Link]
-
1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem. (n.d.). Retrieved from [Link]
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine | US EPA. (n.d.). Retrieved from [Link]
-
Nitrobenzene - Incident management - GOV.UK. (n.d.). Retrieved from [Link]
-
POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrotoluenes - NCBI. (n.d.). Retrieved from [Link]
-
EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023). Retrieved from [Link]
-
Provisional Peer Reviewed Toxicity Values for 2-Amino-4,6-dinitrotoluene (CASRN 35572-78-2) - PPRTV Library. (n.d.). Retrieved from [Link]
-
Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene. (n.d.). Retrieved from [Link]
-
POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI. (n.d.). Retrieved from [Link]
-
DINITROBENZENE (mixed isomers) HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]
-
Synthesis and Detonation Properties of 5‐Amino‐2,4,6‐trinitro‐1,3‐dihydroxy‐benzene. (2017). Retrieved from [Link]
-
Interspecific effects of 4A-DNT (4-amino-2,6-dinitrotoluene) and RDX (1,3,5-trinitro-1,3,5-triazine) in Japanese quail, Northern bobwhite, and Zebra finch - PubMed. (n.d.). Retrieved from [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. (n.d.). Retrieved from [Link]
- US4261908A - Process for isolating aromatic dinitro compounds - Google Patents. (n.d.).
-
D0659 | 2-amino-4,6-dinitrophenol - MITOTOX. (n.d.). Retrieved from [Link]
-
New thermal decomposition pathway for TATB - PMC - NIH. (2023). Retrieved from [Link]
-
14833.pdf - EPA. (2012). Retrieved from [Link]
-
2-Amino-4,6-Dinitrotoluene | C7H7N3O4 | CID 37182 - PubChem - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. 4-Amino-2,6-dinitrotoluene - Hazardous Agents | Haz-Map [haz-map.com]
- 5. DINITROBENZENE SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates [klgates.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. M-DINITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Amino-2,6-dinitrobenzenemethanol
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-2,6-dinitrobenzenemethanol. The following information is a synthesis of data for structurally similar nitroaromatic and dinitrophenol compounds and represents a conservative, safety-first approach in the absence of a specific Safety Data Sheet (SDS) for the named compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Analysis: Understanding the Risks
Anticipated Hazards Include:
-
Explosive Potential: Many dinitro-aromatic compounds are unstable and can be sensitive to shock, friction, or heat, especially in a dry state.[1][2]
-
High Toxicity: Routes of exposure include inhalation, skin absorption, and ingestion.[3][4] Aromatic nitro compounds are known to be readily absorbed through the skin.[5] Systemic effects can include dizziness, headache, weakness, and gastrointestinal distress.[1]
-
Skin and Eye Irritation: Direct contact is likely to cause severe skin and eye irritation or damage.[6]
-
Flammability: These compounds can ignite rapidly and burn vigorously.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications | Rationale |
| Eye & Face | Safety Goggles & Face Shield | ANSI Z87.1 (US) or EN 166 (Europe) compliant safety goggles with a full-face shield.[5] | Protects against splashes, dust, and potential energetic events. A face shield offers a broader area of protection for the entire face.[7] |
| Hand Protection | Double-Gloving: Nitrile Gloves | Two pairs of chemical-resistant nitrile gloves, inspected for integrity before each use. | Provides robust protection against skin absorption, a known hazard for nitroaromatic compounds.[5] Double-gloving minimizes exposure risk during glove removal. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat (e.g., Nomex®). | Protects the skin from spills and prevents the contamination of personal clothing.[5] Flame-resistant material is crucial due to the flammability risk. |
| Respiratory | NIOSH-Approved Respirator | An N95 or higher NIOSH-approved respirator should be used, especially when handling powders.[5] | Prevents the inhalation of fine powders. For procedures with a higher risk of aerosolization, a full-face air-purifying respirator may be necessary.[4][8] |
| Foot Protection | Chemical-Resistant, Closed-Toe Shoes | Sturdy, closed-toe shoes made of a chemical-resistant material. | Protects feet from spills and falling objects.[5] |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is crucial to mitigate risks.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must occur within a certified chemical fume hood.[5]
-
Ventilation: The laboratory must have adequate general ventilation.
-
Safety Stations: An easily accessible and fully operational eyewash station and safety shower are mandatory in the immediate work area.[5][9]
Step-by-Step Handling Procedure
-
Preparation: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Designated Area: Clearly demarcate a specific area within the fume hood for handling this compound. Cover the work surface with disposable, absorbent bench paper.[5]
-
Weighing:
-
If possible, use an analytical balance with a draft shield inside the fume hood.
-
Utilize a micro-spatula to carefully transfer the solid, avoiding the generation of dust.
-
Should dust be created, allow it to settle within the confines of the fume hood before proceeding.
-
-
Dissolving: Add solvent to the solid slowly and carefully to prevent splashing.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment.
Emergency Response Plan
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Spill:
-
Evacuate the immediate area.
-
Do not attempt to clean up a large spill or any spill outside of a fume hood without appropriate respiratory protection and training.
-
For small spills within a fume hood, carefully cover with an absorbent material, then collect into a sealed, labeled container for hazardous waste disposal.
-
Decontamination and Disposal Plan
Proper decontamination and disposal are essential to prevent secondary contamination.
-
Decontamination:
-
All non-disposable equipment should be thoroughly cleaned after use.
-
The designated work area within the fume hood should be wiped down with an appropriate solvent and then soap and water.
-
-
Waste Disposal:
-
All solid waste, including contaminated gloves, bench paper, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.
-
Unused material and solutions should also be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: PPE selection workflow based on procedural risk.
References
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
- Personal protective equipment for handling 3-Nitrobenzaldoxime - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Safety Data Sheet - CDN Isotopes. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- SAFETY DATA SHEET. (2024, August 6).
- SAFETY DATA SHEET. (n.d.).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 2-AMINO-4,6-DINITROPHENOL - NOAA - CAMEO Chemicals. (n.d.).
- 2-AMINO-4,6-DINITROPHENOL, WETTED WITH NOT LESS THAN 20% WATER | CAMEO Chemicals. (n.d.).
Sources
- 1. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 2-AMINO-4,6-DINITROPHENOL, WETTED WITH NOT LESS THAN 20% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. hsa.ie [hsa.ie]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
